Product packaging for Regorafenib Hydrochloride(Cat. No.:CAS No. 835621-07-3)

Regorafenib Hydrochloride

Cat. No.: B1400343
CAS No.: 835621-07-3
M. Wt: 519.3 g/mol
InChI Key: ACSWJKPZXNIVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Regorafenib Hydrochloride (CAS Number 835621-07-3) is a highly potent, orally available small molecule that acts as a multi-target inhibitor for cancer research applications. Its primary research value lies in its broad-spectrum inhibition of key receptor tyrosine kinases involved in oncogenesis, tumor angiogenesis, and the maintenance of the tumor microenvironment. Its main molecular targets include VEGFR1/2/3, PDGFRβ, Kit, RET, and Raf-1 with IC50 values of 13, 4.2, 46, 22, 7, 1.5, and 2.5 nM, respectively . This multi-kinase inhibition profile underpins its utility in studying pathways critical for cancer cell proliferation and survival. In preclinical research, Regorafenib has demonstrated significant anti-tumor and anti-angiogenic activity. Studies have shown that it potently inhibits VEGFR2 autophosphorylation with an IC50 of 3 nM and suppresses the proliferation of VEGF-stimulated human umbilical vein endothelial cells (HUVECs) with an IC50 of 3 nM . In vivo, Regorafenib effectively inhibits the growth of various human tumor xenograft models, including Colo-205 and MDA-MB-231, achieving significant tumor growth inhibition even at low doses . The hydrochloride salt form is commonly used in research settings. The compound has a molecular formula of C21H16Cl2F4N4O3 and a molecular weight of 519.28 g/mol . It is offered as a solid with a solubility of at least 5.6 mg/mL in DMSO . This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16Cl2F4N4O3 B1400343 Regorafenib Hydrochloride CAS No. 835621-07-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF4N4O3.ClH/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSWJKPZXNIVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2F4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735346
Record name 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835621-07-3
Record name 2-Pyridinecarboxamide, 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=835621-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-(((4-Chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)-3-fluorophenoxy)-N-methylpyridine-2-carboxamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835621073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.220.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular and Cellular Mechanisms of Action of Regorafenib Hydrochloride

Direct Receptor Tyrosine Kinase Inhibition

Regorafenib (B1684635) directly targets a range of receptor tyrosine kinases (RTKs), which are crucial for various cellular processes that are often dysregulated in cancer.

A primary mechanism of regorafenib is its anti-angiogenic activity, achieved through the inhibition of vascular endothelial growth factor receptors (VEGFRs) and the angiopoietin receptor TIE2. hematologyandoncology.netscilit.com It potently inhibits VEGFR1, VEGFR2, and VEGFR3, which are key mediators of endothelial cell proliferation and migration, essential processes for the formation of new blood vessels that supply tumors. stivarga.comnih.gov By blocking these receptors, regorafenib disrupts the signaling required for tumor neovascularization. nih.gov The inhibition of TIE2, another important kinase in angiogenesis and vascular stability, further contributes to its anti-angiogenic effects. chemicalbook.comnih.gov

In biochemical assays, regorafenib has demonstrated potent inhibition of these kinases at clinically relevant concentrations. drugbank.comchemicalbook.com For instance, the half-maximal inhibitory concentration (IC50) values for regorafenib against VEGFR1, VEGFR2, and VEGFR3 have been reported to be 13 nM, 4.2 nM, and 46 nM, respectively. selleckchem.comapexbt.com

Regorafenib also exerts its anti-tumor effects by directly inhibiting kinases that are integral to oncogenic signaling pathways. cancer.gov It targets KIT, a receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST), and RET, another proto-oncogene. hematologyandoncology.netclinpgx.org The IC50 values for KIT and RET have been reported as 7 nM and 1.5 nM, respectively. selleckchem.comapexbt.com

Furthermore, regorafenib inhibits key components of the mitogen-activated protein kinase (MAPK) pathway, including RAF1 and BRAF. hematologyandoncology.netmdpi.com This includes the BRAF V600E mutant, which is a common driver mutation in several cancers. drugbank.comnih.gov The IC50 for RAF-1 is reported to be 2.5 nM. selleckchem.comapexbt.com This inhibition of the RAF/MEK/ERK signaling cascade helps to block cancer cell proliferation and survival. hematologyandoncology.net

The tumor microenvironment plays a critical role in cancer progression, and regorafenib targets key kinases within this environment. It inhibits platelet-derived growth factor receptors alpha and beta (PDGFR-α and PDGFR-β), which are involved in processes such as tumor growth and metastasis. drugbank.comstivarga.comnih.gov The IC50 for PDGFR-β has been reported as 22 nM. selleckchem.comselleckchem.com

Additionally, regorafenib inhibits fibroblast growth factor receptors 1 and 2 (FGFR1 and FGFR2). drugbank.comhematologyandoncology.net Dysregulation of FGFR signaling can contribute to tumor angiogenesis and cell proliferation. nih.govnih.gov By inhibiting these kinases, regorafenib helps to modulate the tumor microenvironment, making it less conducive to tumor growth. cancer.govstivarga.com

The inhibitory activity of regorafenib extends to a broader range of receptor kinases. These include Discoidin Domain Receptor 2 (DDR2), Tropomyosin receptor kinase A (TrkA), and Ephrin type-A receptor 2 (EphA-2). drugbank.comnih.gov It also inhibits Stress-activated protein kinase 2 (SAPK2) and Protein tyrosine kinase 5 (Ptk5). drugbank.comnih.gov Furthermore, regorafenib has been shown to inhibit the Bcr-Abl fusion protein, a key driver in certain leukemias. drugbank.com

Downstream Signaling Pathway Modulation

The direct inhibition of multiple receptor tyrosine kinases by regorafenib leads to the modulation of several downstream signaling pathways that are crucial for tumor growth and survival.

A significant consequence of regorafenib's action is the inhibition of the MAPK/ERK signaling pathway. nih.gov By targeting upstream kinases like RAF and BRAF, regorafenib effectively blocks the phosphorylation and activation of MEK and ERK, key downstream effectors in this cascade. researchgate.netresearchgate.net This disruption of the MAPK/ERK pathway has been shown to suppress tumor progression and induce apoptosis in cancer cells. nih.govnih.gov Research has demonstrated that regorafenib's inhibition of this pathway leads to a reduction in the expression of proteins associated with tumor progression. nih.gov

Table of Kinases Inhibited by Regorafenib Hydrochloride

Kinase Target IC50 (nM) Pathway/Process
VEGFR1 13 Angiogenesis
VEGFR2 4.2 Angiogenesis
VEGFR3 46 Angiogenesis
TIE2 - Angiogenesis
KIT 7 Oncogenesis
RET 1.5 Oncogenesis
RAF1 2.5 Oncogenesis (MAPK/ERK Pathway)
BRAF - Oncogenesis (MAPK/ERK Pathway)
BRAFV600E - Oncogenesis (MAPK/ERK Pathway)
PDGFR-α - Tumor Microenvironment
PDGFR-β 22 Tumor Microenvironment
FGFR1 - Tumor Microenvironment
FGFR2 - Tumor Microenvironment
DDR2 - Other
TrkA - Other
EphA-2 - Other
SAPK2 - Other
Ptk5 - Other
Bcr-Abl - Other

IC50 values are approximate and may vary depending on the assay conditions. Data not available is represented by "-".

PI3K/AKT/mTOR Pathway Regulation

Regorafenib has been shown to significantly modulate the PI3K/AKT/mTOR signaling cascade, a critical pathway in regulating cell growth, proliferation, and survival in many cancers. nih.gov Treatment with regorafenib leads to a notable reduction in the expression levels of key proteins in this pathway. In preclinical studies, regorafenib has been observed to decrease the levels of PI3K and phosphorylated AKT (p-AKT). nih.gov This inhibition of AKT phosphorylation prevents the subsequent activation of downstream effectors. researchgate.netoncotarget.com

The mTOR protein, a central regulator of cell growth and metabolism, is also a target of regorafenib's inhibitory action. By suppressing the PI3K/AKT signaling, regorafenib consequently inhibits the mTOR pathway. researchgate.net This is evidenced by the downregulation of phosphorylated mTOR and its downstream targets. The combination of regorafenib with other inhibitors has been shown to synergistically suppress the PI3K/AKT/mTOR pathway in colorectal cancer cells. oncotarget.com In neuroblastoma cells, regorafenib has been demonstrated to block RET-mediated PI3K/AKT/mTOR signaling. researchgate.net

Table 1: Effect of Regorafenib on PI3K/AKT/mTOR Pathway Components

Cell Line Treatment Concentration Target Protein Observed Effect
MCF-7 (Breast Cancer) 20 µM PI3K, p-AKT Significantly reduced expression
Colorectal Cancer Cells Varies PI3K/AKT/mTOR Synergistic suppression with PKD inhibitors
Neuroblastoma Cells Varies p-RET (Y1062), p-AKT (S473), p-S6 (S235/236) Diminished phosphorylation

STAT3 Signaling Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is crucial for tumor cell survival and proliferation, is another key target of regorafenib. aacrjournals.org Regorafenib has been shown to inhibit STAT3 phosphorylation in a dose-dependent manner in hepatocellular carcinoma (HCC) cells. aacrjournals.org This inhibition of phosphorylated STAT3 (p-STAT3) leads to the downregulation of its downstream target genes, which include anti-apoptotic proteins like Mcl-1 and survivin, as well as the cell cycle regulator cyclin D1. aacrjournals.org

The mechanism behind this inhibition involves the activation of SH2 domain-containing phosphatase 1 (SHP-1), a negative regulator of STAT3. aacrjournals.org Regorafenib has been found to directly activate SHP-1, which in turn dephosphorylates and inactivates STAT3. aacrjournals.org The inhibitory effect of regorafenib on STAT3 signaling has been observed to be more potent than that of sorafenib (B1663141) in HCC cells. aacrjournals.org

Table 2: Impact of Regorafenib on STAT3 Signaling

Cancer Type Key Finding Downstream Effects
Hepatocellular Carcinoma (HCC) Dose-dependent inhibition of p-STAT3 Decreased Mcl-1, cyclin D1, and survivin expression

NF-κB Pathway Inhibition

Regorafenib also exerts its anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation, cell survival, and angiogenesis. nih.gov In hepatocellular carcinoma cells, regorafenib has been shown to suppress NF-κB activation. nih.gov This leads to a reduction in the expression and secretion of various NF-κB target genes that are associated with angiogenesis and metastasis, including vascular endothelial growth factor (VEGF), matrix metalloproteinase-2 (MMP-2), and matrix metalloproteinase-9 (MMP-9). nih.govresearchgate.net

The inhibition of NF-κB by regorafenib is linked to the suppression of upstream signaling kinases such as ERK and AKT. nih.gov Studies have shown that treatment with regorafenib significantly reduces the protein levels of phosphorylated ERK, phosphorylated AKT, and the NF-κB p65 subunit. nih.gov In colorectal cancer cells, the induction of PUMA (p53 upregulated modulator of apoptosis) by regorafenib has been found to be mediated through the NF-κB pathway following ERK inhibition. nih.govaacrjournals.org

Table 3: Regorafenib's Effect on NF-κB Pathway and Associated Proteins

Cell Line Treatment Concentration Target Protein/Process Observed Effect
SK-Hep1 (HCC) 20 µM NF-κB p65 (Ser 536) phosphorylation Significant reduction
SK-Hep1 (HCC) 20 µM Expression of VEGF, MMP-2, MMP-9 Significant reduction by 20-80%

Apoptosis Induction Mechanisms

Regorafenib is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. aacrjournals.org This is achieved through the modulation of multiple signaling pathways and the activation of the caspase cascade. Regorafenib treatment has been shown to induce apoptosis in a dose-dependent manner in hepatocellular carcinoma, colorectal cancer, and breast cancer cells. nih.govaacrjournals.org

The apoptotic effects of regorafenib are mediated by both the intrinsic and extrinsic pathways. It has been observed to cause the cleavage and activation of caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), leading to the subsequent activation of the executioner caspase-3. nih.gov The induction of apoptosis is further confirmed by an increase in PARP cleavage. aacrjournals.org Regorafenib's pro-apoptotic activity is also linked to its ability to downregulate anti-apoptotic proteins such as Mcl-1, XIAP, and c-FLIP, while upregulating pro-apoptotic proteins like PUMA. nih.govnih.govaacrjournals.org In some cancer models, regorafenib-induced apoptosis was found to be three times higher than that induced by other angiogenesis inhibitors. aacrjournals.org

Table 4: Apoptotic Effects of Regorafenib in Different Cancer Cell Lines

Cell Line IC50 for Cytotoxicity Key Apoptotic Events
MCF-7 (Breast Cancer) 25.37 ± 0.21 µM Nuclear condensation, ROS-dependent apoptosis
HCT116 (Colorectal Cancer) 33.33 ± 1.54 µM PUMA-mediated apoptosis

Autophagy Modulation

The effect of regorafenib on autophagy, a cellular self-degradation process, is complex and context-dependent. In some instances, it can induce a cytoprotective autophagy, while in others, it leads to lethal autophagy arrest. mdpi.com In glioblastoma multiforme (GBM) cells, regorafenib has been shown to cause lethal autophagy arrest by blocking autophagic flux. nih.govmonash.edu This is characterized by the accumulation of autophagosomes and an increase in the levels of LC3B-II, a marker of autophagosome formation. nih.gov

The mechanism behind this autophagy arrest in GBM involves the stabilization of phosphoserine aminotransferase 1 (PSAT1), which in turn triggers autophagy initiation and simultaneously inhibits the fusion of autophagosomes with lysosomes. nih.govmonash.edu In contrast, in sorafenib-resistant hepatocellular carcinoma cells, regorafenib has been found to impair a cytoprotective FOXO3-mediated autophagy. mdpi.com Treatment of breast cancer cells with regorafenib led to an increase in BECN1 and LC3-II mRNA expression and a decrease in p62 mRNA expression, suggesting the activation of autophagy. nih.gov

Table 5: Modulation of Autophagy by Regorafenib

Cell Line/Cancer Type Effect on Autophagy Key Molecular Changes
Glioblastoma Multiforme (GBM) Lethal autophagy arrest Accumulation of autophagosomes, increased LC3B-II, stabilization of PSAT1
Sorafenib-Resistant HCC Impairment of cytoprotective autophagy Downregulation of FOXO3

Impact on Tumor Biology beyond Direct Kinase Inhibition

The therapeutic efficacy of regorafenib is not solely dependent on its direct inhibition of kinases within cancer cells. It also significantly impacts the tumor microenvironment, particularly through its potent anti-angiogenic effects.

Anti-angiogenic Effects and Vascularity Reduction

Regorafenib is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov It targets several key receptor tyrosine kinases involved in this process, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), TIE2, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). drugbank.comresearchgate.net

In preclinical models, regorafenib has demonstrated significant anti-angiogenic activity. drugbank.com It inhibits the autophosphorylation of VEGFR2 and VEGFR3 in endothelial cells with IC50 values ranging from 4 to 16 nmol/L. nih.gov This leads to a reduction in tumor vascularization, as evidenced by a decrease in microvessel density (MVD) quantified by CD31 staining. nih.govnih.gov In a colon cancer model, regorafenib treatment resulted in a significant decrease in MVD, with the treated group showing 48 ± 10 vessels compared to 112 ± 25 in the control group. nih.gov Furthermore, dynamic contrast-enhanced imaging studies have confirmed a significant reduction in tumor vascularity and perfusion following regorafenib therapy. nih.govaacrjournals.org In some models, regorafenib completely suppressed tumor growth and prevented the formation of liver metastases through its strong anti-angiogenic and anti-metastatic effects. aacrjournals.orgnih.gov

Table 6: Quantitative Anti-Angiogenic Effects of Regorafenib

Model System Parameter Measured Result
Human Umbilical Vein Endothelial Cells (HUVECs) VEGFR2 autophosphorylation (pY1175) IC50: 4-16 nmol/L
Lymphatic Endothelial Cells (LECs) VEGFR3 autophosphorylation (pY1063/1068) IC50: 4-16 nmol/L
Rat Colon Carcinoma Xenografts Microvessel Density (CD-31) Significant reduction (48±10 vs. 112±25 in control)
Murine CT26 Colon Cancer Model Tumor Vascularization (DCE-MRI) Significant reduction in amplitude on day 11 and 14

Compound Names Mentioned in the Article

Compound Name
5-fluorouracil
Bafilomycin A1
Bevacizumab
Cetuximab
Cisplatin
CRT0066101
DC101
Doxorubicin
Erlotinib
Everolimus
Hydroxychloroquine
Imatinib (B729) mesylate
Irinotecan (B1672180)
Lenvatinib
Lomustine
Magnolol
Miltefosine
Navitoclax
Oxaliplati
Paclitaxel
Panitumumab
PD98059
Pemetrexed
QNZ
Regorafenib
This compound
Sildenafil
Silybin
Sorafenib
Sunitinib (B231) malate
TAS102
Temozolomide
Vorinostat
Wortmannin

Anti-proliferative Activity and Cell Cycle Regulation

This compound exerts significant anti-proliferative effects across a range of cancer cell types by interfering with key regulators of the cell cycle. nih.govnih.gov This activity is primarily achieved through the induction of cell cycle arrest and the modulation of essential cell cycle-related proteins. nih.govsemanticscholar.org

Studies have demonstrated that regorafenib can induce cell cycle arrest at different phases, depending on the cancer cell type. In hepatocellular carcinoma (HCC) cell lines, such as HuH-7, regorafenib treatment leads to an increase in the proportion of cells in the G0/G1 phase and a decrease in the S phase. nih.govresearchgate.net Conversely, in MCF-7 breast cancer cells, regorafenib treatment results in a significant increase in the percentage of cells in the G2/M phase, with a corresponding reduction in the G0/G1 phase. semanticscholar.orgresearchgate.net In some colorectal cancer (CRC) cell lines, a short exposure to regorafenib caused an increase in the G1 phase cell population and a decrease in the G2 phase. nih.gov However, long-term exposure in other CRC cell lines led to an arrest in the late G2/prophase stage. nih.gov

The molecular basis for this cell cycle arrest involves the targeted downregulation of key regulatory proteins. Regorafenib has been shown to decrease the protein levels of cyclin D1 and cyclin B1. nih.govsemanticscholar.org Cyclin D1 is crucial for progression through the G1 phase, and its suppression contributes to the G0/G1 arrest observed in HCC cells. nih.gov Similarly, the reduction of the cyclin B1/CDK1 complex, a positive regulator of the G2/M transition, underlies the G2/M arrest seen in breast cancer cells. semanticscholar.org The compound also downregulates the expression of cyclin-dependent kinases (CDKs) such as CDK2 and CDK4 in HCC cells. researchgate.net Furthermore, regorafenib can upregulate the expression of the CDK inhibitor p21, which further contributes to blocking cell cycle progression. semanticscholar.org This multi-faceted inhibition of key cell cycle components effectively halts the proliferation of cancer cells. researchgate.netpatsnap.com

Table 1: Effect of Regorafenib on Cell Cycle Progression in Different Cancer Cell Lines

Cancer TypeCell LineObserved Effect on Cell CycleKey Molecular Changes
Hepatocellular Carcinoma (HCC)HuH-7Arrest at G0/G1 phase nih.govresearchgate.netDownregulation of Cyclin D1, CDK2, CDK4 nih.govresearchgate.net
Breast CancerMCF-7Arrest at G2/M phase semanticscholar.orgresearchgate.netDownregulation of Cyclin B1, Cyclin D1; Upregulation of p21 semanticscholar.org
Colorectal Cancer (CRC)HCT-116, SW1116, LS1034Increase in G1 phase (short exposure) nih.govNot specified
Colorectal Cancer (CRC)SW480Arrest at late G2/prophase (long exposure) nih.govDownregulation of G1 CDK inhibitors (p16, p19) nih.gov

Anti-metastatic Effects and Tumor Invasion Inhibition

This compound demonstrates potent anti-metastatic and anti-invasive properties by targeting multiple pathways involved in tumor progression and dissemination. nih.govstivarga.comnih.gov Its mechanisms include the inhibition of epithelial-mesenchymal transition (EMT), suppression of key enzymes involved in extracellular matrix degradation, and disruption of signaling pathways that promote cell migration and invasion. nih.govoncotarget.comnih.gov

A primary mechanism by which regorafenib curbs metastasis is through the inhibition of EMT, a process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities. nih.govoncotarget.com In cholangiocarcinoma and colorectal cancer cells, regorafenib has been shown to inhibit EMT by targeting signaling pathways such as the YAP1-AREG axis and by activating SH2-domain-containing phosphatase 1 (SHP-1), which in turn suppresses STAT3 phosphorylation. nih.govoncotarget.com This leads to an upregulation of epithelial markers like E-cadherin and downregulation of mesenchymal markers. nih.gov Some studies, however, have noted that long-term regorafenib treatment in certain resistant colorectal cancer cell lines might trigger EMT, suggesting a complex, context-dependent role. mdpi.comnih.gov

Regorafenib also impedes tumor invasion by downregulating the activity and secretion of matrix metalloproteinases (MMPs), enzymes crucial for degrading the extracellular matrix and facilitating cancer cell invasion. nih.gov Specifically, it has been shown to suppress the secretion of active MMP-2 and MMP-9 in HCC cells. nih.gov This effect is partly mediated through the inactivation of the NF-κB signaling pathway. nih.gov The inhibition of kinases such as VEGFR2, VEGFR3, and PDGFR by regorafenib further contributes to its antimetastatic effects, as these are important mediators of endothelial cell proliferation, migration, and cancer-associated fibroblast-induced metastasis. stivarga.comnih.gov

Table 2: Research Findings on the Anti-metastatic Effects of Regorafenib

MechanismCancer TypeKey Molecular Targets/PathwaysObserved Outcome
Inhibition of Epithelial-Mesenchymal Transition (EMT)Cholangiocarcinoma, Colorectal CancerYAP1-AREG axis, SHP-1/p-STAT3 nih.govoncotarget.comSuppression of cancer invasion and metastasis nih.govoncotarget.com
Suppression of Matrix Metalloproteinases (MMPs)Hepatocellular CarcinomaMMP-2, MMP-9, NF-κB pathway nih.govReduced cell invasion nih.gov
Inhibition of Pro-Metastatic KinasesColorectal CancerVEGFR2, VEGFR3, PDGFR stivarga.comInhibition of endothelial cell migration and fibroblast activity stivarga.com
Inhibition of stromal reactionColon CancerTumor cell-MSC interaction nih.govInhibited tumor growth and lymph node metastasis nih.gov

Influence on Tumor Immunity and Microenvironment

This compound significantly modulates the tumor microenvironment (TME), shifting it from an immunosuppressive to an immunostimulatory state. hematologyandoncology.netnih.gov This immunomodulatory activity is a key aspect of its mechanism of action, enhancing the body's anti-tumor immune response and creating synergistic effects when combined with immune checkpoint inhibitors. nih.govbmj.comnih.gov

In addition to its effects on macrophages, regorafenib influences other crucial immune cell populations within the TME. It has been reported to reduce the accumulation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), both of which are potent suppressors of anti-tumor immunity. frontiersin.orgnih.gov By decreasing the presence of these inhibitory cells, regorafenib helps to unleash the activity of effector immune cells, such as CD8+ T cells. bmj.comnih.gov Studies have shown that regorafenib treatment can increase the infiltration of CD4+ and CD8+ T cells into tumors. bmj.com

Regorafenib also impacts the interaction between tumor cells and the immune system by modulating the expression of immune checkpoint molecules. It can reduce the IFN-γ-induced expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells by inhibiting the RET-Src signaling pathway. frontiersin.orgnih.gov This action may enhance the recognition and elimination of cancer cells by the immune system and provides a strong rationale for its combination with anti-PD-1/PD-L1 therapies. hematologyandoncology.netnih.govd-nb.info

Table 3: Summary of Regorafenib's Influence on the Tumor Microenvironment

Component of TMEEffect of RegorafenibUnderlying Mechanism
Tumor-Associated Macrophages (TAMs)Reduces infiltration and promotes M1 polarization hematologyandoncology.netbmj.comnih.govInhibition of CSF1R; Suppression of p38/Creb1/Klf4 axis hematologyandoncology.netbmj.comnih.gov
Regulatory T cells (Tregs)Decreases infiltration frontiersin.orgnih.govIndirect effects via modulation of other immune cells frontiersin.org
CD8+ T cellsIncreases infiltration and activation bmj.comnih.govAlleviation of immunosuppressive environment bmj.com
Cancer-Associated Fibroblasts (CAFs)Inhibits proliferation and promotes apoptosis nih.govAction on AKT/Bcl-2/Bax pathway nih.gov
Immune CheckpointsReduces IFN-γ-induced PD-L1 expression on tumor cells frontiersin.orgnih.govInhibition of RET-Src-JAK1/2-STAT1 signaling frontiersin.org

Preclinical Investigations of Regorafenib Hydrochloride

In Vitro Studies and Cell Line Models

Characterization of Anti-proliferative Activity in Various Cancer Cell Lines

Regorafenib (B1684635) has demonstrated anti-proliferative activity across a diverse panel of human cancer cell lines. In a study involving 25 human colorectal cancer (CRC) cell lines, Regorafenib inhibited the proliferation of 19 lines with IC50 values ranging from 2.6 to 10 µmol/L. nih.gov The anti-proliferative effects appeared to be independent of the mutational status of key oncogenes in CRC, such as KRAS and BRAF. nih.gov

In hepatocellular carcinoma (HCC) cell lines, Regorafenib also shows concentration- and time-dependent growth suppression. selleckchem.comnih.gov Studies on Hep3B, PLC/PRF/5, and HepG2 human HCC cell lines revealed varying sensitivities. HepG2 cells were more sensitive, with an approximate IC50 value of 1 µM, while Hep3B and PLC/PRF/5 cells had IC50 values near 5 µM. nih.gov Furthermore, investigations into human bladder carcinoma cells (TSGH 8301) found that Regorafenib significantly reduced cell viability. nih.gov The compound has also been shown to inhibit the proliferation of various other human cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), non-small-cell lung cancer (A549), and glioblastoma (U87). nih.gov

The anti-proliferative effects are not limited to tumor cells. Regorafenib inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with VEGF165, with an IC50 of approximately 3 nM. selleckchem.comapexbt.com It also prevents the proliferation of FGF2-stimulated HUVECs and PDGF-BB-stimulated human aortic smooth muscle cells (HAoSMCs). selleckchem.com

Cell LineCancer TypeIC50 (µM)
VariousColorectal Cancer2.6 - 10
HepG2Hepatocellular Carcinoma~1
Hep3BHepatocellular Carcinoma~5
PLC/PRF/5Hepatocellular Carcinoma~5

This table summarizes the half-maximal inhibitory concentration (IC50) values of Regorafenib in various cancer cell lines.

Kinase Inhibition Profiling and IC50 Determinations

Regorafenib is a multi-target inhibitor that acts on a variety of membrane-bound and intracellular kinases. hematologyandoncology.net In vitro biochemical and cellular assays have determined its inhibitory activity against numerous kinases critical to tumor progression. drugbank.com

The compound is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), which are key mediators of angiogenesis. patsnap.com Cell-free assays have determined the IC50 values for VEGFR1, VEGFR2, and VEGFR3 to be 13 nM, 4.2 nM, and 46 nM, respectively. selleckchem.comapexbt.comselleckchem.com Regorafenib also targets other receptors involved in angiogenesis and stromal function, including platelet-derived growth factor receptor beta (PDGFRβ), fibroblast growth factor receptor 1 (FGFR1), and TIE2, with IC50 values of 22 nM, and 31 nM for TIE2. apexbt.comselleckchem.comyoutube.com

In addition to its anti-angiogenic targets, Regorafenib inhibits oncogenic kinases. It is a potent inhibitor of KIT, RET, and Raf-1, with IC50 values of 7 nM, 1.5 nM, and 2.5 nM, respectively. selleckchem.comapexbt.comselleckchem.com It also inhibits mutated forms of these kinases, such as KITK642E (~20 nM) and RETC634W (~10 nM), as well as BRAF and BRAFV600E. selleckchem.comapexbt.comdrugbank.comselleckchem.com

Kinase TargetIC50 (nM)
RET1.5
Raf-12.5
VEGFR24.2
KIT7
VEGFR113
BRAFV600E19
PDGFRβ22
BRAF28
TIE231
VEGFR346

This table displays the half-maximal inhibitory concentration (IC50) values of Regorafenib against a panel of key kinases.

Analysis of Signaling Pathway Modulation in Cell Culture

The anti-tumor activity of Regorafenib stems from its ability to disrupt multiple signaling pathways essential for cancer cell proliferation, survival, and metastasis. patsnap.com

MAPK/ERK Pathway : Regorafenib targets kinases in the MAPK/ERK signaling pathway, which is crucial for cell division and differentiation. patsnap.com It inhibits both BRAF and CRAF (Raf-1), thereby interfering with this pathway. patsnap.com In colorectal cancer cell lines such as HT-29, HCT-116, and Colo-205, Regorafenib was shown to reduce the levels of phosphorylated ERK (pERK) at concentrations of 0.5–1 µmol/L. nih.gov

PI3K/AKT Pathway : Studies have demonstrated that Regorafenib can inhibit the PI3K/AKT/FOXO3a signaling pathway. nih.gov In MCF-7 breast cancer cells, treatment with Regorafenib led to a significant reduction in the expression levels of PI3K and phosphorylated AKT (p-AKT). nih.gov This inhibition prevents the nuclear export of the transcription factor FOXO3a, a key event in promoting apoptosis. nih.gov The PI3K/AKT pathway has also been implicated in acquired resistance to Regorafenib in HCT-116 CRC cells. mdpi.comnih.gov

VEGFR and PDGFR Signaling : In cellular models, Regorafenib potently inhibits the autophosphorylation of key receptor tyrosine kinases. It strongly prevents VEGFR2 autophosphorylation in NIH-3T3 cells engineered to express VEGFR2, with an IC50 of 3 nM. selleckchem.comselleckchem.com In human aortic smooth muscle cells, it suppresses PDGFR-β autophosphorylation with an IC50 of 90 nM. selleckchem.comselleckchem.com It also effectively inhibits growth-factor-stimulated VEGFR2 and VEGFR3 autophosphorylation in human endothelial cells. nih.gov

STAT3 Pathway : Regorafenib has been shown to mediate apoptosis by inhibiting the activity of the STAT3 signaling pathway. researchgate.net It enhances the activity of the protein tyrosine phosphatase SHP-1, which leads to the suppression of phosphorylated STAT3 (p-STAT3Tyr705). This mechanism is crucial for its anti-EMT effects. oncotarget.com

Induction of Apoptosis and Cell Death Mechanisms in vitro

Regorafenib induces programmed cell death, or apoptosis, in cancer cells by interfering with signaling pathways that promote cell survival. patsnap.com In human bladder carcinoma TSGH 8301 cells, treatment with Regorafenib resulted in a significant accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis. nih.gov This was accompanied by a loss of mitochondrial membrane potential and an increased expression of active caspase-3 and caspase-8, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. nih.gov

Further mechanistic studies in MCF-7 breast cancer cells revealed that Regorafenib induces apoptosis through the PI3K/AKT/FOXO3a signaling pathway. nih.gov By inhibiting AKT, Regorafenib promotes the nuclear translocation of FOXO3a, which in turn increases the expression of the pro-apoptotic protein Bim. nih.gov This activation of Bim leads to the activation of Bax and Bak, which then causes mitochondrial fragmentation and subsequent apoptosis. nih.gov The process also involves the generation of reactive oxygen species (ROS). nih.gov In colorectal cancer cell lines, signs of apoptosis induction were also observed following Regorafenib treatment. nih.gov

Studies on Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a process by which cancer cells acquire migratory and invasive properties, contributing to metastasis. mdpi.com Preclinical studies have shown that Regorafenib can counteract EMT.

In colorectal cancer, Regorafenib exerts potent anti-EMT activity, curbing TGF-β1-induced invasion in vitro. oncotarget.com The mechanism involves the activation of the protein tyrosine phosphatase SHP-1. By enhancing SHP-1 activity, Regorafenib impedes the phosphorylation of STAT3 at tyrosine 705 (p-STAT3Tyr705), a key step in the EMT process. oncotarget.com This leads to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers. oncotarget.com

However, long-term exposure to Regorafenib can lead to different outcomes in different cell lines. In a study on CRC cells, long-term treatment of the HCT-116 cell line induced resistance by triggering EMT, leading to a more aggressive phenotype with increased migration and invasion ability. mdpi.comnih.gov This was associated with increased expression of key EMT-related factors. mdpi.comnih.gov Conversely, in the SW480 CRC cell line, long-term exposure led to a stable senescent-like state rather than EMT. mdpi.com In cisplatin-resistant bladder cancer cells, which exhibit high levels of EMT and stemness markers, Regorafenib was able to inhibit both cell viability and the expression of these markers. mdpi.com

In Vivo Animal Models

The anti-tumor activity of Regorafenib has been confirmed in various in vivo animal models. In mouse xenograft models using human colorectal carcinoma, Regorafenib demonstrated inhibition of tumor growth and anti-metastatic activity. drugbank.com It effectively inhibited the growth of Colo-205 CRC xenografts and showed potent, dose-dependent tumor growth inhibition in models of breast (MDA-MB-231) and renal (786-O) carcinoma. apexbt.com

In a murine metastatic colorectal cancer model, Regorafenib significantly delayed disease progression by inhibiting the growth of liver metastases and preventing the formation of new metastases. apexbt.com The compound also exhibits anti-angiogenic activity in vivo, as demonstrated in a rat tumor model. drugbank.com

Studies by the Pediatric Preclinical Testing Consortium evaluated Regorafenib in pediatric sarcoma xenograft models. The compound significantly prolonged the time to event in all 10 sarcoma models tested, which included osteosarcoma, rhabdomyosarcoma, and Ewing sarcoma models. nih.gov

In preclinical models of hepatocellular carcinoma (HCC), Regorafenib has also shown efficacy. In an orthotopic murine H129 liver tumor model, Regorafenib significantly improved median survival compared to the vehicle control. nih.govoncotarget.com It also demonstrated significant tumor growth inhibition in 8 out of 10 patient-derived HCC xenograft (PDX) models. nih.govoncotarget.com In several of these PDX models, Regorafenib showed a superior response compared to Sorafenib (B1663141). nih.govoncotarget.com

Tumor Xenograft Models (e.g., Colorectal Carcinoma, GIST, Hepatocellular Carcinoma, Neuroblastoma, Breast Carcinoma, Renal Carcinoma)

Regorafenib hydrochloride has demonstrated broad-spectrum antitumor activity across a variety of preclinical tumor xenograft models. In patient-derived (PD) colorectal cancer (CRC) xenograft models, regorafenib markedly slowed tumor growth in five out of seven models evaluated. nih.govnih.gov The compound also showed effectiveness in CRC xenografts that were refractory to irinotecan (B1672180). nih.gov

In the context of gastrointestinal stromal tumors (GIST), preclinical studies have shown that regorafenib causes significant tumor inhibition in GIST xenograft models. nih.gov Similarly, extensive testing in patient-derived hepatocellular carcinoma (HCC) xenografts revealed significant tumor growth inhibition in eight out of ten models. nih.govresearchgate.netnih.govoncotarget.com Notably, in four of these HCC models, regorafenib demonstrated a superior response compared to sorafenib. nih.govresearchgate.netnih.gov

The efficacy of regorafenib has also been established in neuroblastoma (NB) preclinical models. nih.govnih.gov It potently inhibits tumor growth in orthotopic xenograft mouse models using human neuroblastoma cell lines such as NGP and SH-SY5Y. nih.govresearchgate.net Furthermore, its activity extends to other pediatric solid tumors, with significant tumor growth inhibition observed in medulloblastoma and glioma xenografts. asco.org

Preclinical investigations have also confirmed regorafenib's activity in other cancer types. Studies have reported its ability to suppress tumor growth in breast carcinoma models, including triple-negative breast cancer (TNBC) cells. nih.gov Efficacy has also been noted in renal cell carcinoma xenograft models. nih.gov In patient-derived models of gastric cancer, representing various histological subtypes, regorafenib consistently inhibited tumor growth. nih.gov

Tumor TypeModel TypeKey FindingsSource
Colorectal Carcinoma (CRC)Patient-Derived Xenograft (PDX)Markedly slowed tumor growth in 5 of 7 models. nih.govnih.gov
Gastrointestinal Stromal Tumor (GIST)XenograftDemonstrated significant tumor inhibition. nih.gov
Hepatocellular Carcinoma (HCC)Patient-Derived Xenograft (PDX)Significant tumor growth inhibition in 8 of 10 models; superior to sorafenib in 4 models. nih.govnih.govoncotarget.com
Neuroblastoma (NB)Orthotopic Xenograft (NGP, SH-SY5Y cells)Potent inhibition of tumor growth. nih.govresearchgate.net
Breast Carcinoma (TNBC)XenograftSuppressed tumor growth and metastatic potential. nih.gov
Renal CarcinomaXenograftDemonstrated significant tumor inhibition. nih.gov
Gastric CancerPatient-Derived Xenograft (PDX)Significant tumor growth inhibition (72% to 96%) in all 8 models tested. nih.gov

Syngeneic and Transgenic Murine Models

To evaluate the effects of regorafenib in the context of a competent immune system, syngeneic and transgenic mouse models have been utilized. In an orthotopic syngeneic model using the H129 hepatoma cell line, regorafenib's antitumor activity was assessed, providing insights into its function in an immunocompetent host. nih.govresearchgate.net For colorectal cancer, the MC38 murine cell line has been used to create syngeneic models to study the antimetastatic effects of regorafenib, particularly in the context of liver metastasis. nih.govresearchgate.net

Transgenic models, which involve the genetic modification of mice to predispose them to specific cancers, have also been instrumental. The TH-MYCN transgenic mouse model, which develops neuroblastoma that closely mimics the human disease, was used to evaluate regorafenib. nih.govsemanticscholar.org In this model, regorafenib effectively suppressed tumor growth, highlighting its potential against genetically driven neuroblastoma. nih.gov

Assessment of Tumor Growth Inhibition (TGI) and Tumor Regression

Regorafenib has consistently demonstrated significant tumor growth inhibition (TGI) across numerous preclinical models. In a study involving ten patient-derived HCC xenograft models, regorafenib led to significant TGI in eight of them. nih.govnih.govoncotarget.com For patient-derived gastric cancer xenografts, treatment with regorafenib resulted in TGI ranging from 72% to 96% across all eight models tested. nih.gov In preclinical models of CRC, regorafenib markedly slowed tumor growth in five of seven patient-derived xenografts. nih.govnih.gov

Beyond TGI, evidence of tumor regression has also been observed. In a study on pediatric tumor xenografts, regorafenib, when combined with irradiation in a glioma model, resulted in 100% tumor regression, which included both complete and partial responses. asco.org When combined with irinotecan against medulloblastoma xenografts, a similar high rate of complete and partial responses was observed. asco.org

Evaluation of Anti-angiogenic and Anti-metastatic Effects in vivo

A key mechanism of regorafenib's antitumor activity is its potent anti-angiogenic effect. cancer.gov In vivo studies have provided direct evidence of this activity. In CRC xenograft models, treatment with regorafenib led to reduced staining for CD31, an endothelial cell marker, indicating a decrease in microvessel density. nih.govnih.gov This effect was more pronounced in gastric cancer patient-derived xenografts, where regorafenib treatment caused a three- to eleven-fold reduction in microvessel density compared to controls. nih.gov The observed TGI in pediatric tumor models was also associated with decreased tumor vascularization. asco.org

Regorafenib also exhibits significant anti-metastatic properties. In a syngeneic murine model of CRC liver metastasis, regorafenib treatment significantly delayed disease progression by inhibiting the growth of established liver metastases and preventing the formation of new metastatic lesions in other organs. nih.govnih.gov This suggests that regorafenib's efficacy in metastatic disease is due to its ability to act on both angiogenesis and the metastatic process itself. nih.gov Studies in breast cancer models have also shown that regorafenib can suppress the metastatic potential of tumor cells. nih.gov

Investigation of Survival Benefit in Animal Models

The antitumor activity of regorafenib observed in preclinical models translates into a demonstrable survival benefit. In a syngeneic orthotopic H129 hepatoma model, mice treated with regorafenib had a significantly longer median survival time (36 days) compared to the vehicle-treated control group (27 days). nih.govresearchgate.netnih.gov

Tumor TypeModel TypeSurvival OutcomeSource
Hepatocellular Carcinoma (HCC)Syngeneic Orthotopic (H129)Median survival of 36 days with regorafenib vs. 27 days with vehicle. nih.govnih.gov
Neuroblastoma (NB)Transgenic (TH-MYCN)Dramatically prolonged lifespan and markedly improved overall survival. nih.gov
Colorectal Cancer (CRC)Syngeneic Metastasis ModelMedian time to event of 42 days with regorafenib vs. 28 days with vehicle. nih.gov

Clinical Research and Therapeutic Efficacy of Regorafenib Hydrochloride

Phase I Studies: Dose Escalation and Preliminary Activity

The initial phase I, first-in-human dose-escalation study of regorafenib (B1684635) was conducted in patients with advanced solid tumors that were refractory to standard treatments. nih.gov This study aimed to assess the safety, pharmacokinetic profile, and preliminary antitumor activity of the compound. nih.gov Fifty-three patients were enrolled across eight cohorts, with doses ranging from 10 to 220 mg daily, administered for 21 days followed by a 7-day break in repeating 28-day cycles. nih.gov

The recommended dose for subsequent studies was determined to be 160 mg daily on a 3-weeks-on, 1-week-off schedule. nih.gov Preliminary evidence of antitumor activity was observed, with three of 47 evaluable patients achieving a partial response in renal cell carcinoma, colorectal carcinoma, and osteosarcoma. nih.gov Further phase I studies have explored regorafenib in combination with other agents, such as sildenafil, in patients with advanced solid tumors, demonstrating acceptable tolerability. asco.org A phase I study in pediatric patients with recurrent or refractory solid malignancies also established a recommended phase 2 dose and showed preliminary antitumor activity. nih.gov

Phase III Clinical Trials in Specific Malignancies

Following promising results from early-phase trials, regorafenib hydrochloride was evaluated in several large-scale phase III clinical trials for various types of cancer.

Two pivotal phase III trials, CORRECT and CONCUR, established the efficacy of regorafenib in patients with metastatic colorectal cancer who had progressed after standard therapies. nih.govascopost.comnih.gov

The CONCUR trial, a randomized, double-blind, placebo-controlled phase 3 study, evaluated regorafenib in 204 Asian patients with previously treated mCRC. nih.govascopost.com This trial confirmed the survival benefit of regorafenib in this patient population, showing a significant improvement in OS compared to placebo. ascopost.comnih.gov The positive outcomes from both the CORRECT and CONCUR trials substantiated the role of regorafenib as a valuable treatment option for patients with treatment-refractory mCRC. nih.gov A subsequent large, single-arm, open-label phase IIIb study, CONSIGN , further confirmed the safety and efficacy of regorafenib in a setting more aligned with daily clinical practice. ecancer.org

The efficacy of regorafenib in patients with metastatic and/or unresectable gastrointestinal stromal tumors (GIST) that had progressed despite prior treatment with at least imatinib (B729) and sunitinib (B231) was evaluated in the phase III GRID (GIST – Regorafenib In progressive Disease) trial. nih.govascopubs.org This international, multicenter, randomized, placebo-controlled study enrolled 199 patients. nih.gov

For patients with hepatocellular carcinoma (HCC) who had progressed on prior sorafenib (B1663141) treatment, the efficacy of regorafenib was investigated in the phase III RESORCE (REgorafenib after SORafenib in patients with hepatoCEllular carcinoma) trial. ascopubs.orgkcl.ac.uk This randomized, double-blind, placebo-controlled, multicenter study enrolled 573 patients. kcl.ac.ukstivargahcp.com

Efficacy Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS)

Progression-Free Survival (PFS) refers to the length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse. In the GRID trial for GIST, regorafenib demonstrated a median PFS of 4.8 months compared to 0.9 months for placebo. nih.gov In the mCRC trials, the CORRECT study showed a median PFS of 1.9 months with regorafenib versus 1.7 months with placebo, while the CONCUR study reported a median PFS of 3.2 months for regorafenib versus 1.7 months for placebo. asco.orgascopost.comstivarga.com For HCC in the RESORCE trial, the median PFS was 3.1 months with regorafenib compared to 1.5 months with placebo. ascopost.com

Interactive Data Table: Key Efficacy Endpoints of Regorafenib in Phase III Trials

TrialMalignancyTreatment ArmPlacebo ArmHazard Ratio (95% CI)p-value
CORRECT (OS) mCRC6.4 months5.0 months0.77 (0.64–0.94)0.0052
CORRECT (PFS) mCRC1.9 months1.7 months0.49 (0.42–0.58)<0.000001
CONCUR (OS) mCRC8.8 months6.3 months0.55 (0.40–0.77)0.00016
CONCUR (PFS) mCRC3.2 months1.7 months0.311 (0.22-0.44)<0.0001
GRID (PFS) GIST4.8 months0.9 months0.27 (0.19–0.39)<0.0001
RESORCE (OS) HCC10.6 months7.8 months0.63 (0.50–0.79)<0.0001
RESORCE (PFS) HCC3.1 months1.5 months0.46 (0.37–0.56)<0.001

Objective Response Rates and Disease Control Rates

The efficacy of this compound in treating various cancers is often evaluated through objective response rates (ORR) and disease control rates (DCR). Clinical trials have demonstrated its activity in heavily pretreated patient populations.

The RESORCE (Regorafenib after Sorafenib in patients with hepatocellular carcinoma) trial, which investigated regorafenib in patients with unresectable hepatocellular carcinoma (HCC) who had progressed on sorafenib, showed a more pronounced objective response. nih.govascopost.com The ORR for regorafenib was 10.6%, compared to 4.1% for placebo. ascopost.com The disease control rate in the regorafenib group was 65.2%, significantly higher than the 36.1% observed in the placebo group. ascopost.com

A phase Ib/II study combining regorafenib with toripalimab in patients with metastatic colorectal cancer found an ORR of 15.2% and a DCR of 36.4% at the recommended phase II dose. researchgate.net

Objective Response and Disease Control Rates in Key Regorafenib Clinical Trials
TrialPatient PopulationTreatment ArmObjective Response Rate (ORR)Disease Control Rate (DCR)
CORRECTMetastatic Colorectal CancerRegorafenib1.0%41.0%
CORRECTMetastatic Colorectal CancerPlacebo0.4%14.9%
RESORCEHepatocellular CarcinomaRegorafenib10.6%65.2%
RESORCEHepatocellular CarcinomaPlacebo4.1%36.1%
Retrospective StudyMetastatic Colorectal CancerRegorafenib6.76%55.41%
Turkish Retrospective StudyMetastatic Colorectal CancerRegorafenib28%64%

Post-Marketing Observational Studies and Real-World Evidence

Post-marketing observational studies have provided valuable insights into the use and effectiveness of this compound in real-world clinical settings, often involving more diverse patient populations than those enrolled in pivotal clinical trials.

A retrospective multicenter study in Spain involving 90 patients with mCRC reported a median OS of 8.03 months and a median PFS of 2.90 months, outcomes similar to those in randomized clinical trials. cancernetwork.com Another retrospective study from a single Spanish hospital found a median OS of 4.76 months and a median PFS of 2.40 months. nih.gov

These real-world studies confirm the clinical utility of regorafenib in the post-approval setting and highlight the common use of flexible dosing strategies in routine practice.

Overall Survival in Real-World Studies of Regorafenib for mCRC
StudyCountry/RegionNumber of PatientsMedian Overall Survival (OS)
CORRELATE (Global)International10377.7 months
CORRELATE (French Cohort)France2426.8 months
CORRELATE (Taiwanese Cohort)Taiwan12811.64 months
RECORAGermany4635.8 months
Spanish Multicenter StudySpain908.03 months
Single Spanish Hospital StudySpain914.76 months

Dose Optimization and Titration Strategies in Clinical Settings

The adverse event profile of this compound has prompted research into alternative dosing strategies to improve tolerability while maintaining efficacy. The standard dose, based on the CORRECT trial, is 160 mg daily for 21 days of a 28-day cycle. onclive.com However, real-world data indicated that many clinicians were already employing various dosing schedules without supportive evidence. onclive.com

The ReDOS (Regorafenib Dose Optimization Study), a randomized phase II trial, formally evaluated a dose-escalation strategy against the standard-dose strategy in patients with refractory mCRC. ascopost.comnih.govelsevierpure.com In the dose-escalation arm, patients started at 80 mg daily and the dose was increased weekly by 40 mg increments to a maximum of 160 mg daily, if no significant drug-related toxicities occurred. nih.govelsevierpure.com

The primary endpoint of the ReDOS trial was the proportion of patients who completed two cycles of treatment and initiated a third. ascopubs.org The study met its primary endpoint, with 43% of patients in the dose-escalation group starting the third cycle, compared to 26% in the standard-dose group. ascopost.comtargetedonc.com This indicated that the dose-escalation strategy was superior in allowing patients to remain on treatment longer. ascopubs.org

Based on the results of the ReDOS trial, a dose-escalation strategy is now considered an alternative approach for optimizing regorafenib dosing. ascopost.com This strategy has been incorporated into the National Comprehensive Cancer Network (NCCN) treatment guidelines for colon and rectal cancers. nih.gov The guidelines suggest a first-cycle dose escalation regimen of 80 mg daily for the first week, 120 mg daily for the second week, and 160 mg daily for the third week, followed by 160 mg daily from the second cycle onwards. nih.gov This approach is also being adopted in clinical practice in various regions, such as Argentina, to manage patients on regorafenib more effectively. nih.gov

Key Outcomes of the ReDOS Trial: Dose Escalation vs. Standard Dose
OutcomeDose-Escalation Arm (Starting at 80 mg)Standard-Dose Arm (160 mg)
Initiated 3rd Cycle of Therapy43%26%
Median Overall Survival (OS)9.8 months6.0 months
Median Progression-Free Survival (PFS)2.8 months2.0 months

<_ _ _ _ _ _ _ _ _ _ _ _

1 -

2 -

3 -

4 -

5 -

6 -

7 -

8 -

9 -

10 -

11 -

12 -

13 -

14 -

15 -

16 -

17 -

18 -

19 -

20 -

21 -

22 -

23 -

24 -

25 -

26 -

27 -

28 -

29 -

30 -

31 -

32 -

33 -

34 -

35 -

36 -

37 -

38 -

39 -

40 -

41 -

42 -

43 -

44 -

45 -

46 -

47 -

48 -

49 -

50 -

51 -

52 -

53 -

54 -

55 -

56 -

57 -

58 -

59 -

60 -

61 -

62 -

63 -

64 -

65 -

66 -

67 -

68 -

69 -

70 -

71 -

72 -

73 -

74 -

75 -

76 -

77 -

78 -

79 -

80 -

81 -

82 -

83 -

84 -

85 -

86 -

87 -

88 -

89 -

90 -

91 -

92 -

93 -

94 -

95 -

96 -

97 -

98 -

99 -

100 -

101 -

102 -

103 -

104 -

105 -

106 -

107 -

108 -

109 -

110 -

111 -

112 -

113 -

114 -

115 -

116 -

117 -

118 -

119 -

120 -

121 -

122 -

123 -

124 -

125 -

126 -

127 -

128 -

129 -

130 -

131 -

132 -

133 -

134 -

135 -

136 -

137 -

138 -

139 -

140 -

141 -

142 -

143 -

144 -

145 -

146 -

147 -

148 -

149 -

150 -

151 -

152 -

153 -

154 -

155 -

156 -

157 -

158 -

159 -

160 -

161 -

162 -

163 -

164 -

165 -

166 -

167 -

168 -

169 -

170 -

171 -

172 -

173 -

174 -

175 -

176 -

177 -

178 -

179 -

180 -

181 -

182 -

183 -

184 -

185 -

186 -

187 -

188 -

189 -

190 -

191 -

192 -

193 -

194 -

195 -

196 -

197 -

198 -

199 -

200 -

201 -

202 -

203 -

204 -

205 -

206 -

207 -

208 -

209 -

210 -

211 -

212 -

213 -

214 -

215 -

216 -

217 -

218 -

219 -

220 -

221 -

222 -

223 -

224 -

225 -

226 -

227 -

228 -

229 -

230 -

231 -

232 -

233 -

234 -

235 -

236 -

237 -

238 -

239 -

240 -

241 -

242 -

243 -

244 -

245 -

246 -

247 -

248 -

249 -

250 -

251 -

252 -

253 -

254 -

255 -

256 -

257 -

258 -

259 -

260 -

261 -

262 -

263 -

264 -

265 -

266 -

267 -

268 -

269 -

270 -

271 -

272 -

273 -

274 -

275 -

276 -

277 -

278 -

279 -

280 -

281 -

282 -

283 -

284 -

285 -

286 -

287 -

288 -

289 -

290 -

291 -

292 -

293 -

294 -

295 -

296 -

297 -

298 -

299 -

300 -

301 -

302 -

303 -

304 -

305 -

306 -

307 -

308 -

309 -

310 -

311 -

312 -

313 -

314 -

315 -

316 -

317 -

318 -

319 -

320 -

321 -

322 -

323 -

324 -

325 -

326 -

327 -

328 -

329 -

330 -

331 -

332 -

333 -

334 -

335 -

336 -

337 -

338 -

339 -

340 -

341 -

342 -

343 -

344 -

345 -

346 -

347 -

348 -

349 -

350 -

351 -

352 -

353 -

354 -

355 -

356 -

357 -

358 -

359 -

360 -

361 -

362 -

363 -

364 -

365 -

366 -

367 -

368 -

369 -

370 -

371 -

372 -

373 -

374 -

375 -

376 -

377 -

378 -

379 -

380 -

381 -

382 -

383 -

384 -

385 -

386 -

387 -

388 -

389 -

390 -

391 -

392 -

393 -

394 -

395 -

396 -

397 -

398 -

399 -

400 -

401 -

402 -

403 -

404 -

405 -

406 -

407 -

408 -

409 -

410 -

411 -

412 -

413 -

414 -

415 -

416 -

417 -

418 -

419 -

420 -

421 -

422 -

423 -

424 -

425 -

426 -

427 -

428 -

429 -

430 -

431 -

432 -

433 -

434 -

435 -

436 -

437 -

438 -

439 -

440 -

441 -

442 -

443 -

444 -

445 -

446 -

447 -

448 -

449 -

450 -

451 -

452 -

453 -

454 -

455 -

456 -

457 -

458 -

459 -

460 -

461 -

462 -

463 -

464 -

465 -

466 -

467 -

468 -

469 -

470 -

471 -

472 -

473 -

474 -

475 -

476 -

477 -

478 -

479 -

480 -

481 -

482 -

483 -

484 -

485 -

486 -

487 -

488 -

489 -

490 -

491 -

492 -

493 -

494 -

495 -

496 -

497 -

498 -

499 -

500 -

501 -

502 -

503 -

504 -

505 -

506 -

507 -

508 -

509 -

510 -

511 -

512 -

513 -

514 -

515 -

516 -

517 -

518 -

519 -

520 -

521 -

522 -

523 -

524 -

525 -

526 -

527 -

528 -

529 -

530 -

531 -

532 -

533 -

534 -

535 -

536 -

537 -

538 -

539 -

540 -

541 -

542 -

543 -

544 -

545 -

546 -

547 -

548 -

549 -

550 -

551 -

552 -

553 -

554 -

555 -

556 -

557 -

558 -

559 -

560 -

561 -

562 -

563 -

564 -

565 -

566 -

567 -

568 -

569 -

570 -

571 -

572 -

573 -

574 -

575 -

576 -

577 -

578 -

579 -

580 -

581 -

582 -

583 -

584 -

585 -

586 -

587 -

588 -

589 -

590 -

591 -

592 -

593 -

594 -

595 -

596 -

597 -

598 -

599 -

600 -

601 -

602 -

603 -

604 -

605 -

606 -

607 -

608 -

609 -

610 -

611 -

612 -

613 -

614 -

615 -

616 -

617 -

618 -

619 -

620 -

621 -

622 -

623 -

624 -

625 -

626 -

627 -

628 -

629 -

630 -

631 -

632 -

633 -

634 -

635 -

636 -

637 -

638 -

639 -

640 -

641 -

642 -

643 -

644 -

645 -

646 -

647 -

648 -

649 -

650 -

651 -

652 -

653 -

654 -

655 -

656 -

657 -

658 -

659 -

660 -

661 -

662 -

663 -

664 -

665 -

666 -

667 -

668 -

669 -

670 -

671 -

672 -

673 -

674 -

675 -

676 -

677 -

678 -

679 -

680 -

681 -

682 -

683 -

684 -

685 -

686 -

687 -

688 -

689 -

690 -

691 -

692 -

693 -

694 -

695 -

696 -

697 -

698 -

699 -

700 -

701 -

702 -

703 -

704 -

705 -

706 -

707 -

708 -

709 -

710 -

711 -

712 -

713 -

714 -

715 -

716 -

717 -

718 -

719 -

720 -

721 -

722 -

723 -

724 -

725 -

726 -

727 -

728 -

729 -

730 -

731 -

732 -

733 -

734 -

735 -

736 -

737 -

738 -

739 -

740 -

741 -

742 -

743 -

744 -

745 -

746 -

747 -

748 -

749 -

750 -

751 -

752 -

753 -

754 -

755 -

756 -

757 -

758 -

759 -

760 -

761 -

762 -

763 -

764 -

765 -

766 -

767 -

768 -

769 -

770 -

771 -

772 -

773 -

774 -

775 -

776 -

777 -

778 -

779 -

780 -

781 -

782 -

783 -

784 -

785 -

786 -

787 -

788 -

789 -

790 -

791 -

792 -

793 -

794 -

795 -

796 -

797 -

798 -

799 -

800 -

801 -

802 -

803 -

804 -

805 -

806 -

807 -

808 -

809 -

810 -

811 -

812 -

813 -

814 -

815 -

816 -

817 -

818 -

819 -

820 -

821 -

822 -

823 -

824 -

825 -

826 -

827 -

828 -

829 -

830 -

831 -

832 -

833 -

834 -

835 -

836 -

837 -

838 -

839 -

840 -

841 -

842 -

843 -

844 -

845 -

846 -

847 -

848 -

849 -

850 -

851 -

852 -

853 -

854 -

855 -

856 -

857 -

858 -

859 -

860 -

861 -

862 -

863 -

864 -

865 -

866 -

867 -

868 -

869 -

870 -

871 -

872 -

873 -

874 -

875 -

876 -

877 -

878 -

879 -

880 -

881 -

882 -

883 -

884 -

885 -

886 -

887 -

888 -

889 -

890 -

891 -

892 -

893 -

894 -

895 -

896 -

897 -

898 -

899 -

900 -

901 -

902 -

903 -

904 -

905 -

906 -

907 -

908 -

909 -

910 -

911 -

912 -

913 -

914 -

915 -

916 -

917 -

918 -

919 -

920 -

921 -

922 -

923 -

924 -

925 -

926 -

927 -

928 -

929 -

930 -

931 -

932 -

933 -

934 -

935 -

936 -

937 -

938 -

939 -

940 -

941 -

942 -

943 -

944 -

945 -

946 -

947 -

948 -

949 -

950 -

951 -

952 -

953 -

954 -

955 -

956 -

957 -

958 -

959 -

960 -

961 -

962 -

963 -

964 -

965 -

966 -

967 -

968 -

969 -

970 -

971 -

972 -

973 -

974 -

975 -

976 -

977 -

978 -

979 -

980 -

981 -

982 -

983 -

984 -

985 -

986 -

987 -

988 -

989 -

990 -

991 -

992 -

993 -

994 -

995 -

996 -

997 -

998 -

999 -

1000 -

1001 -

1002 -

1003 -

1004 -

1005 -

1006 -

1007 -

1008 -

1009 -

1010 -

1011 -

1012 -

1013 -

1014 -

1015 -

1016 -

1017 -

1018 -

1019 -

1020 -

1021 -

1022 -

1023 -

1024 -

1025 -

1026 -

1027 -

1028 -

1029 -

1030 -

1031 -

1032 -

1033 -

1034 -

1035 -

1036 -

1037 -

1038 -

1039 -

1040 -

1041 -

1042 -

1043 -

1044 -

1045 -

1046 -

1047 -

1048 -

1049 -

1050 -

1051 -

1052 -

1053 -

1054 -

1055 -

1056 -

1057 -

1058 -

1059 -

1060 -

1061 -

1062 -

1063 -

1064 -

1065 -

1066 -

1067 -

1068 -

1069 -

1070 -

1071 -

1072 -

1073 -

1074 -

1075 -

1076 -

1077 -

1078 -

1079 -

1080 -

1081 -

1082 -

1083 -

1084 -

1085 -

1086 -

1087 -

1088 -

1089 -

1090 -

1091 -

1092 -

1093 -

1094 -

1095 -

1096 -

1097 -

1098 -

1099 -

1100 -

1101 -

1102 -

1103 -

1104 -

1105 -

1106 -

1107 -

1108 -

1109 -

1110 -

1111 -

1112 -

1113 -

1114 -

1115 -

1116 -

1117 -

1118 -

1119 -

1120 -

1121 -

1122 -

1123 -

1124 -

1125 -

1126 -

1127 -

1128 -

1129 -

1130 -

1131 -

1132 -

1133 -

1134 -

1135 -

1136 -

1137 -

1138 -

1139 -

1140 -

1141 -

1142 -

1143 -

1144 -

1145 -

1146 -

1147 -

1148 -

1149 -

1150 -

1151 -

1152 -

1153 -

1154 -

1155 -

1156 -

1157 -

1158 -

1159 -

1160 -

1161 -

1162 -

1163 -

1164 -

1165 -

1166 -

1167 -

1168 -

1169 -

1170 -

1171 -

1172 -

1173 -

1174 -

1175 -

1176 -

1177 -

1178 -

1179 -

1180 -

1181 -

1182 -

1183 -

1184 -

1185 -

1186 -

1187 -

1188 -

1189 -

1190 -

1191 -

1192 -

1193 -

1194 -

1195 -

1196 -

1197 -

1198 -

1199 -

1200 -

1201 -

1202 -

1203 -

1204 -

1205 -

1206 -

1207 -

1208 -

1209 -

1210 -

1211 -

1212 -

1213 -

1214 -

1215 -

1216 -

1217 -

1218 -

1219 -

1220 -

1221 -

1222 -

1223 -

1224 -

1225 -

1226 -

1227 -

1228 -

1229 -

1230 -

1231 -

1232 -

1233 -

1234 -

1235 -

1236 -

1237 -

1238 -

1239 -

1240 -

1241 -

1242 -

1243 -

1244 -

1245 -

1246 -

1247 -

1248 -

1249 -

1250 -

1251 -

1252 -

1253 -

1254 -

1255 -

1256 -

1257 -

1258 -

1259 -

1260 -

1261 -

1262 -

1263 -

1264 -

1265 -

1266 -

1267 -

1268 -

1269 -

1270 -

1271 -

1272 -

1273 -

1274 -

1275 -

1276 -

1277 -

1278 -

1279 -

1280 -

1281 -

1282 -

1283 -

1284 -

1285 -

1286 -

1287 -

1288 -

1289 -

1290 -

1291 -

1292 -

1293 -

1294 -

1295 -

1296 -

1297 -

1298 -

1299 -

1300 -

1301 -

1302 -

1303 -

1304 -

1305 -

1306 -

1307 -

1308 -

1309 -

1310 -

1311 -

1312 -

1313 -

1314 -

1315 -

1316 -

1317 -

1318 -

1319 -

1320 -

1321 -

1322 -

1323 -

1324 -

1325 -

1326 -

1327 -

1328 -

1329 -

1330 -

1331 -

1332 -

1333 -

1334 -

1335 -

1336 -

1337 -

1338 -

1339 -

1340 -

1341 -

1342 -

1343 -

1344 -

1345 -

1346 -

1347 -

1348 -

1349 -

1350 -

1351 -

1352 -

1353 -

1354 -

1355 -

1356 -

1357 -

1358 -

1359 -

1360 -

1361 -

1362 -

1363 -

1364 -

1365 -

1366 -

1367 -

1368 -

1369 -

1370 -

1371 -

1372 -

1373 -

1374 -

1375 -

1376 -

1377 -

1378 -

1379 -

1380 -

1381 -

1382 -

1383 -

1384 -

1385 -

1386 -

1387 -

1_

2_

3_

4_

5_

6_

7_

8_

9_

10_

11_

12_

13_

14_

15_

16_

17_

18_

19_

20_

21_

22_

23_

24_

25_

26_

27_

28_

29_

30_

31_

32_

33_

34_

35_

36_

37_

38_

39_

40_

41_

42_

43_

44_

45_

46_

47_

48_

49_

50_

51_

52_

53_

54_

55_

56_

57_

58_

59_

60_

61_

62_

63_

64_

65_

66_

67_

68_

69_

70_

71_

72_

73_

74_

75_

76_

77_

78_

79_

80_

81_

82_

83_

84_

85_

86_

87_

88_

89_

90_

91_

92_

93_

94_

95_

96_

97_

98_

99_

100_

101_

102_

103_

104_

105_

106_

107_

108_

109_

110_

111_

112_

113_

114_

115_

116_

117_

118_

119_

120_

121_

122_

123_

124_

125_

126_

127_

128_

129_

130_

131_

132_

133_

134_

135_

136_

137_

138_

139_

140_

141_

142_

143_

144_

145_

146_

147_

148_

149_

150_

151_

152_

153_

154_

155_

156_

157_

158_

159_

160_

161_

162_

163_

164_

165_

166_

167_

168_

169_

170_

171_

172_

173_

174_

175_

176_

177_

178_

179_

180_

181_

182_

183_

184_

185_

186_

187_

188_

189_

190_

191_

192_

193_

194_

195_

196_

197_

198_

199_

200_

201_

202_

203_

204_

205_

206_

207_

208_

209_

210_

211_

212_

213_

214_

215_

216_

217_

218_

219_

220_

221_

222_

223_

224_

225_

226_

227_

228_

229_

230_

231_

232_

233_

234_

235_

236_

237_

238_

239_

240_

241_

242_

243_

244_

245_

246_

247_

248_

249_

250_

251_

252_

253_

254_

255_

256_

257_

258_

259_

260_

261_

262_

263_

264_

265_

266_

267_

268_

269_

270_

271_

272_

273_

274_

275_

276_

277_

278_

279_

280_

281_

282_

283_

284_

285_

286_

287_

288_

289_

290_

291_

292_

293_

294_

295_

296_

297_

298_

299_

300_

301_

302_

303_

304_

305_

306_

307_

308_

309_

310_

311_

312_

313_

314_

315_

316_

317_

318_

319_

320_

321_

322_

323_

324_

325_

326_

327_

328_

329_

330_

331_

332_

333_

334_

335_

336_

337_

338_

339_

340_

341_

342_

343_

344_

345_

346_

347_

348_

349_

350_

351_

352_

353_

354_

355_

356_

357_

358_

359_

360_

361_

362_

363_

364_

365_

366_

367_

368_

369_

370_

371_

372_

373_

374_

375_

376_

377_

378_

379_

380_

381_

382_

383_

384_

385_

386_

387_

388_

389_

390_

391_

392_

393_

394_

395_

396_

397_

398_

399_

400_

401_

402_

403_

404_

405_

406_

407_

408_

409_

410_

411_

412_

413_

414_

415_

416_

417_

418_

419_

420_

421_

422_

423_

424_

425_

426_

427_

428_

429_

430_

431_

432_

433_

434_

435_

436_

437_

438_

439_

440_

441_

442_

443_

444_

445_

446_

447_

448_

449_

450_

451_

452_

453_

454_

455_

456_

457_

458_

459_

460_

461_

462_

463_

464_

465_

466_

467_

468_

469_

470_

471_

472_

473_

474_

475_

476_

477_

478_

479_

480_

481_

482_

483_

484_

485_

486_

487_

488_

489_

490_

491_

492_

493_

494_

495_

496_

497_

498_

499_

500_

501_

502_

503_

504_

505_

506_

507_

508_

509_

510_

511_

512_

513_

514_

515_

516_

517_

518_

519_

520_

521_

522_

523_

524_

525_

526_

527_

528_

529_

530_

531_

532_

533_

534_

535_

536_

537_

538_

539_

540_

541_

542_

543_

544_

545_

546_

547_

548_

549_

550_

551_

552_

553_

554_

555_

556_

557_

558_

559_

560_

561_

562_

563_

564_

565_

566_

567_

568_

569_

570_

571_

572_

573_

574_

575_

576_

577_

578_

579_

580_

581_

582_

583_

584_

585_

586_

587_

588_

589_

590_

591_

592_

593_

594_

595_

596_

597_

598_

599_

600_

601_

602_

603_

604_

605_

606_

607_

608_

609_

610_

611_

612_

613_

614_

615_

616_

617_

618_

619_

620_

621_

622_

623_

624_

625_

626_

627_

628_

629_

630_

631_

632_

633_

634_

635_

636_

637_

638_

639_

640_

641_

642_

643_

644_

645_

646_

647_

648_

649_

650_

651_

652_

653_

654_

655_

656_

657_

658_

659_

660_

661_

662_

663_

664_

665_

666_

667_

668_

669_

670_

671_

672_

673_

674_

675_

676_

677_

678_

679_

680_

681_

682_

683_

684_

685_

686_

687_

688_

689_

690_

691_

692_

693_

694_

695_

696_

697_

698_

699_

700_

701_

702_

703_

704_

705_

706_

707_

708_

709_

710_

711_

712_

713_

714_

715_

716_

717_

718_

719_

720_

721_

722_

723_

724_

725_

726_

727_

728_

729_

730_

731_

732_

733_

734_

735_

736_

737_

738_

739_

740_

741_

742_

743_

744_

745_

746_

747_

748_

749_

750_

751_

752_

753_

754_

755_

756_

757_

758_

759_

760_

761_

762_

763_

764_

765_

766_

767_

768_

769_

770_

771_

772_

773_

774_

775_

776_

777_

778_

779_

780_

781_

782_

783_

784_

785_

786_

787_

788_

789_

790_

791_

792_

793_

794_

795_

796_

797_

798_

799_

800_

801_

802_

803_

804_

805_

806_

807_

808_

809_

810_

811_

812_

813_

814_

815_

816_

817_

818_

819_

820_

821_

822_

823_

824_

825_

826_

827_

828_

829_

830_

831_

832_

833_

834_

835_

836_

837_

838_

839_

840_

841_

842_

843_

844_

845_

846_

847_

848_

849_

850_

851_

852_

853_

854_

855_

856_

857_

858_

859_

860_

861_

862_

863_

864_

865_

866_

867_

868_

869_

870_

871_

872_

873_

874_

875_

876_

877_

878_

879_

880_

881_

882_

883_

884_

885_

886_

887_

888_

889_

890_

891_

892_

893_

894_

895_

896_

897_

898_

899_

900_

901_

902_

903_

904_

905_

906_

907_

908_

909_

910_

911_

912_

913_

914_

915_

916_

917_

918_

919_

920_

921_

922_

923_

924_

925_

926_

927_

928_

929_

930_

931_

932_

933_

934_

935_

936_

937_

938_

939_

940_

941_

942_

943_

944_

945_

946_

947_

948_

949_

950_

951_

952_

953_

954_

955_

956_

957_

958_

959_

960_

961_

962_

963_

964_

965_

966_

967_

968_

969_

970_

971_

972_

973_

974_

975_

976_

977_

978_

979_

980_

981_

982_

983_

984_

985_

986_

987_

988_

989_

990_

991_

992_

993_

994_

995_

996_

997_

998_

999_

1000_

1001_

1002_

1003_

1004_

1005_

1006_

1007_

1008_

1009_

1010_

1011_

1012_

1013_

1014_

1015_

1016_

1017_

1018_

1019_

1020_

1021_

1022_

1023_

1024_

1025_

1026_

1027_

1028_

1029_

1030_

1031_

1032_

1033_

1034_

1035_

1036_

1037_

1038_

1039_

1040_

1041_

1042_

1043_

1044_

1045_

1046_

1047_

1048_

1049_

1050_

1051_

1052_

1053_

1054_

1055_

1056_

1057_

1058_

1059_

1060_

1061_

1062_

1063_

1064_

1065_

1066_

1067_

1068_

1069_

1070_

1071_

1072_

1073_

1074_

1075_

1076_

1077_

1078_

1079_

1080_

1081_

1082_

1083_

1084_

1085_

1086_

1087_

1088_

1089_

1090_

1091_

1092_

1093_

1094_

1095_

1096_

1097_

1098_

1099_

1100_

1101_

1102_

1103_

1104_

1105_

1106_

1107_

1108_

1109_

1110_

1111_

1112_

1113_

1114_

1115_

1116_

1117_

1118_

1119_

1120_

1121_

1122_

1123_

1124_

1125_

1126_

1127_

1128_

1129_

1130_

1131_

1132_

1133_

1134_

1135_

1136_

1137_

1138_

1139_

1140_

1141_

1142_

1143_

1144_

1145_

1146_

1147_

1148_

1149_

1150_

1151_

1152_

1153_

1154_

1155_

1156_

1157_

1158_

1159_

1160_

1161_

1162_

1163_

1164_

1165_

1166_

1167_

1168_

1169_

1170_

1171_

1172_

1173_

1174_

1175_

1176_

1177_

1178_

1179_

1180_

1181_

1182_

1183_

1184_

1185_

1186_

1187_

1188_

1189_

1190_

1191_

1192_

1193_

1194_

1195_

1196_

1197_

1198_

1199_

1200_

1201_

1202_

1203_

1204_

1205_

1206_

1207_

1208_

1209_

1210_

1211_

1212_

1213_

1214_

1215_

1216_

1217_

1218_

1219_

1220_

1221_

1222_

1223_

1224_

1225_

1226_

1227_

1228_

1229_

1230_

1231_

1232_

1233_

1234_

1235_

1236_

1237_

1238_

1239_

1240_

1241_

1242_

1243_

1244_

1245_

1246_

1247_

1248_

1249_

1250_

1251_

1252_

1253_

1254_

1255_

1256_

1257_

1258_

1259_

1260_

1261_

1262_

1263_

1264_

1265_

1266_

1267_

1268_

1269_

1270_

1271_

1272_

1273_

1274_

1275_

1276_

1277_

1278_

1279_

1280_

1281_

1282_

1283_

1284_

1285_

1286_

1287_

1288_

1289_

1290_

1291_

1292_

1293_

1294_

1295_

1296_

1297_

1298_

1299_

1300_

1301_

1302_

1303_

1304_

1305_

1306_

1307_

1308_

1309_

1310_

1311_

1312_

1313_

1314_

1315_

1316_

1317_

1318_

1319_

1320_

1321_

1322_

1323_

1324_

1325_

1326_

1327_

1328_

1329_

1330_

1331_

1332_

1333_

1334_

1335_

1336_

1337_

1338_

1339_

1340_

1341_

1342_

1343_

1344_

1345_

1346_

1347_

1348_

1349_

1350_

1351_

1352_

1353_

1354_

1355_

1356_

1357_

1358_

1359_

1360_

1361_

1362_

1363_

1364_

1365_

1366_

1367_

1368_

1369_

1370_

1371_

1372_

1373_

1374_

1375_

1376_

1377_

1378_

1379_

1380_

1381_

1382_

1383_

1384_

1385_

1386_

1387_

1388_

1389_

1390_

1391_

1392_

1393_

1394_

1395_

1396_

1397_

1398_

1399_

1400_

1401_

1402_

1403_

1404_

1405_

1406_

1407_

1408_

1409_

1410_

1411_

1412_

1413_

1414_

1415_

1416_

1417_

1418_

1419_

1420_

1421_

1422_

1423_

1424_

1425_

1426_

1427_

1428_

1429_

1430_

1431_

1432_

1433_

1434_

1435_

1436_

1437_

1438_

1439_

1440_

1441_

1442_

1443_

1444_

1445_

1446_

1447_

1448_

1449_

1450_

1451_

1452_

1453_

1454_

1455_

1456_

1457_

1458_

1459_

1460_

1461_

1462_

1463_

1464_

1465_

1466_

1467_

1468_

1469_

1470_

1471_

1472_

1473_

1474_

1475_

1476_

1477_

1478_

1479_

1480_

1481_

1482_

1483_

1484_

1485_

1486_

1487_

1488_

1489_

1490_

1491_

1492_

1493_

1494_

1495_

1496_

1497_

1498_

1499_

1500_

1501_

1502_

1503_

1504_

1505_

1506_

1507_

1508_

1509_

1510_

1511_

1512_

1513_

1514_

1515_

1516_

1517_

1518_

1519_

1520_

1521_

1522_

1523_

1524_

1525_

1526_

1527_

1528_

1529_

1530_

1531_

1532_

1533_

1534_

1535_

1536_

1537_

1538_

1539_

1540_

1541_

1542_

1543_

1544_

1545_

1546_

1547_

1548_

1549_

1550_

1551_

1552_

1553_

1554_

1555_

1556_

1557_

1558_

1559_

1560_

1561_

1562_

1563_

1564_

1565_

1566_

1567_

1568_

1569_

1570_

1571_

1572_

1573_

1574_

1575_

1576_

1577_

1578_

1579_

1580_

1581_

1582_

1583_

1584_

1585_

1586_

1587_

1588_

1589_

1590_

1591_

1592_

1593_

1594_

1595_

1596_

1597_

1598_

1599_

1600_

1601_

1602_

1603_

1604_

1605_

1606_

1607_

1608_

1609_

1610_

1611_

1612_

1613_

1614_

1615_

1616_

1617_

1618_

1619_

1620_

1621_

1622_

1623_

1624_

1625_

1626_

1627_

1628_

1629_

1630_

1631_

1632_

1633_

1634_

1635_

1636_

1637_

1638_

1639_

1640_

1641_

1642_

1643_

1644_

1645_

1646_

1647_

1648_

1649_

1650_

1651_

1652_

1653_

1654_

1655_

1656_

1657_

1658_

1659_

1660_

1661_

1662_

1663_

1664_

1665_

1666_

1667_

1668_

1669_

1670_

1671_

1672_

1673_

1674_

1675_

1676_

1677_

1678_

1679_

1680_

1681_

1682_

1683_

1684_

1685_

1686_

1687_

1688_

1689_

1690_

1691_

1692_

1693_

1694_

1695_

1696_

1697_

1698_

1699_

1700_

1701_

1702_

1703_

1704_

1705_

1706_

1707_

1708_

1709_

1710_

1711_

1712_

1713_

1714_

1715_

1716_

1717_

1718_

1719_

1720_

1721_

1722_

1723_

1724_

1725_

1726_

1727_

1728_

1729_

1730_

1731_

1732_

1733_

1734_

1735_

1736_

1737_

1738_

1739_

1740_

1741_

1742_

1743_

1744_

1745_

1746_

1747_

1748_

1749_

1750_

1751_

1752_

1753_

1754_

1755_

1756_

1757_

1758_

1759_

1760_

1761_

1762_

1763_

1764_

1765_

1766_

1767_

1768_

1769_

1770_

1771_

1772_

1773_

1774_

1775_

1776_

1777_

1778_

1779_

1780_

1781_

1782_

1783_

1784_

1785_

1786_

1787_

1788_

1789_

1790_

1791_

1792_

1793_

1794_

1795_

1796_

1797_

1798_

1799_

1800_

1801_

1802_

1803_

1804_

1805_

1806_

1807_

1808_

1809_

1810_

1811_

1812_

1813_

1814_

1815_

1816_

1817_

1818_

1819_

1820_

1821_

1822_

1823_

1824_

1825_

1826_

1827_

1828_

1829_

1830_

1831_

1832_

1833_

1834_

1835_

1836_

1837_

1838_

1839_

1840_

1841_

1842_

1843_

1844_

1845_

1846_

1847_

1848_

1849_

1850_

1851_

1852_

1853_

1854_

1855_

1856_

1857_

1858_

1859_

1860_

1861_

1862_

1863_

1864_

1865_

1866_

1867_

1868_

1869_

1870_

1871_

1872_

1873_

1874_

1875_

1876_

1877_

1878_

1879_

1880_

1881_

1882_

1883_

1884_

1885_

1886_

1887_

1888_

1889_

1890_

1891_

1892_

1893_

1894_

1895_

1896_

1897_

1898_

1899_

1900_

1901_

1902_

1903_

1904_

1905_

1906_

1907_

1908_

1909_

1910_

1911_

1912_

1913_

1914_

1915_

1916_

1917_

1918_

1919_

1920_

1921_

1922_

1923_

1924_

1925_

1926_

1927_

1928_

1929_

1930_

1931_

1932_

1933_

1934_

1935_

1936_

1937_

1938_

1939_

1940_

1941_

1942_

1943_

1944_

1945_

1946_

1947_

1948_

1949_

1950_

1951_

1952_

1953_

1954_

1955_

1956_

1957_

1958_

1959_

1960_

1961_

1962_

1963_

1964_

1965_

1966_

1967_

1968_

1969_

1970_

1971_

1972_

1973_

1974_

1975_

1976_

1977_

1978_

1979_

1980_

1981_

1982_

1983_

1984_

1985_

1986_

1987_

1988_

1989_

1990_

1991_

1992_

1993_

1994_

1995_

1996_

1997_

1998_

1999_

2000_

2001_

2002_

2003_

2004_

2005_

2006_

2007_

2008_

2009_

2010_

2011_

2012_

2013_

2014_

2015_

2016_

2017_

2018_

2019_

2020_

2021_

2022_

2023_

2024_

2025_

2026_

2027_

2028_

2029_

2030_

2031_

2032_

2033_

2034_

2035_

2036_

2037_

2038_

2039_

2040_

2041_

2042_

2043_

2044_

2045_

2046_

2047_

2048_

2049_

2050_

2051_

2052_

2053_

2054_

2055_

2056_

2057_

2058_

2059_

2060_

2061_

2062_

2063_

2064_

2065_

2066_

2067_

2068_

2069_

2070_

2071_

2072_

2073_

2074_

2075_

2076_

2077_

2078_

2079_

2080_

2081_

2082_

2083_

2084_

2085_

2086_

2087_

2088_

2089_

2090_

2091_

2092_

2093_

2094_

2095_

2096_

2097_

2098_

2099_

2100_

2101_

2102_

2103_

2104_

2105_

2106_

2107_

2108_

2109_

2110_

2111_

2112_

2113_

2114_

2115_

2116_

2117_

2118_

2119_

2120_

2121_

2122_

2123_

2124_

2125_

2126_

2127_

2128_

2129_

2130_

2131_

2132_

2133_

2134_

2135_

2136_

2137_

2138_

2139_

2140_

2141_

2142_

2143_

2144_

2145_

2146_

2147_

2148_

2149_

2150_

2151_

2152_

2153_

2154_

2155_

2156_

2157_

2158_

2159_

2160_

2161_

2162_

2163_

2164_

2165_

2166_

2167_

2168_

2169_

2170_

2171_

2172_

2173_

2174_

2175_

2176_

2177_

2178_

2179_

2180_

2181_

2182_

2183_

2184_

2185_

2186_

2187_

2188_

2189_

2190_

2191_

2192_

2193_

2194_

2195_

2196_

2197_

2198_

2199_

2200_

2201_

2202_

2203_

2204_

2205_

2206_

2207_

2208_

2209_

2210_

2211_

2212_

2213_

2214_

2215_

2216_

2217_

2218_

2219_

2220_

2221_

2222_

2223_

2224_

2225_

2226_

2227_

2228_

2229_

2230_

2231_

2232_

2233_

2234_

2235_

2236_

2237_

2238_

2239_

2240_

2241_

2242_

2243_

2244_

2245_

2246_

2247_

2248_

2249_

2250_

2251_

2252_

2253_

2254_

2255_

2256_

2257_

2258_

2259_

2260_

2261_

2262_

2263_

2264_

2265_

2266_

2267_

2268_

2269_

2270_

2271_

2272_

2273_

2274_

2275_

2276_

2277_

2278_

2279_

2280_

2281_

2282_

2283_

2284_

2285_

2286_

2287_

2288_

2289_

2290_

2291_

2292_

2293_

2294_

2295_

2296_

2297_

2298_

2299_

2300_

2301_

2302_

2303_

2304_

2305_

2306_

2307_

2308_

2309_

2310_

2311_

2312_

2313_

2314_

2315_

2316_

2317_

2318_

2319_

2320_

2321_

2322_

2323_

2324_

2325_

2326_

2327_

2328_

2329_

2330_

2331_

2332_

2333_

2334_

2335_

2336_

2337_

2338_

2339_

2340_

2341_

2342_

2343_

2344_

2345_

2346_

2347_

2348_

2349_

2350_

2351_

2352_

2353_

2354_

2355_

2356_

2357_

2358_

2359_

2360_

2361_

2362_

2363_

2364_

2365_

2366_

2367_

2368_

2369_

2370_

2371_

2372_

2373_

2374_

2375_

2376_

2377_

2378_

2379_

2380_

2381_

2382_

2383_

2384_

2385_

2386_

2387_

2388_

2389_

2390_

2391_

2392_

2393_

2394_

2395_

2396_

2397_

2398_

2399_

2400_

2401_

2402_

2403_

2404_

2405_

2406_

2407_

2408_

2409_

2410_

2411_

2412_

2413_

2414_

2415_

2416_

2417_

2418_

2419_

2420_

2421_

2422_

2423_

2424_

2425_

2426_

2427_

2428_

2429_

2430_

2431_

2432_

2433_

2434_

2435_

2436_

2437_

2438_

2439_

2440_

2441_

2442_

2443_

2444_

2445_

2446_

2447_

2448_

2449_

2450_

2451_

2452_

2453_

2454_

2455_

2456_

2457_

2458_

2459_

2460_

2461_

2462_

2463_

2464_

2465_

2466_

2467_

2468_

2469_

2470_

2471_

2472_

2473_

2474_

2475_

2476_

2477_

2478_

2479_

2480_

2481_

2482_

2483_

2484_

2485_

2486_

2487_

2488_

2489_

2490_

2491_

2492_

2493_

2494_

2495_

2496_

2497_

2498_

2499_

2500_

2501_

2502_

2503_

2504_

2505_

2506_

2507_

2508_

2509_

2510_

2511_

2512_

2513_

2514_

2515_

2516_

2517_

2518_

2519_

2520_

2521_

2522_

2523_

2524_

2525_

2526_

2527_

2528_

2529_

2530_

2531_

2532_

2533_

2534_

2535_

2536_

2537_

2538_

2539_

2540_

2541_

2542_

2543_

2544_

2545_

2546_

2547_

2548_

2549_

2550_

2551_

2552_

2553_

2554_

2555_

2556_

2557_

2558_

2559_

2560_

2561_

2562_

2563_

2564_

2565_

2566_

2567_

2568_

2569_

2570_

2571_

2572_

2573_

2574_

2575_

2576_

2577_

2578_

2579_

2580_

2581_

2582_

2583_

2584_

2585_

2586_

2587_

2588_

2589_

2590_

2591_

2592_

2593_

2594_

2595_

2596_

2597_

2598_

2599_

2600_

2601_

2602_

2603_

2604_

2605_

2606_

2607_

2608_

2609_

2610_

2611_

2612_

2613_

2614_

2615_

2616_

2617_

2618_

2619_

2620_

2621_

2622_

2623_

2624_

2625_

2626_

2627_

2628_

2629_

2630_

2631_

2632_

2633_

2634_

2635_

2636_

2637_

2638_

2639_

2640_

2641_

2642_

2643_

2644_

2645_

2646_

2647_

2648_

2649_

2650_

2651_

2652_

2653_

2654_

2655_

2656_

2657_

2658_

2659_

2660_

2661_

2662_

2663_

2664_

2665_

2666_

2667_

2668_

2669_

2670_

2671_

2672_

2673_

2674_

2675_

2676_

2677_

2678_

2679_

2680_

2681_

2682_

2683_

2684_

2685_

2686_

2687_

2688_

2689_

2690_

2691_

2692_

2693_

2694_

2695_

2696_

2697_

2698_

2699_

2700_

2701_

2702_

2703_

2704_

2705_

2706_

2707_

2708_

2709_

2710_

2711_

2712_

2713_

2714_

2715_

2716_

2717_

2718_

2719_

2720_

2721_

2722_

2723_

2724_

2725_

2726_

2727_

2728_

2729_

2730_

2731_

2732_

2733_

2734_

2735_

2736_

2737_

2738_

2739_

2740_

2741_

2742_

2743_

2744_

2745_

2746_

2747_

2748_

2749_

2750_

2751_

2752_

2753_

2754_

2755_

2756_

2757_

2758_

2759_

2760_

2761_

2762_

2763_

2764_

2765_

2766_

2767_

2768_

2769_

2770_

2771_

2772_

2773_

2774_

2775_

2776_

2777_

2778_

2779_

2780_

2781_

2782_

2783_

2784_

2785_

2786_

2787_

2788_

2789_

2790_

2791_

2792_

2793_

2794_

2795_

2796_

2797_

2798_

2799_

2800_

2801_

2802_

2803_

2804_

2805_

2806_

2807_

2808_

2809_

2810_

2811_

2812_

2813_

2814_

2815_

2816_

2817_

2818_

2819_

2820_

2821_

2822_

2823_

2824_

2825_

2826_

2827_

2828_

2829_

2830_

2831_

2832_

2833_

2834_

2835_

2836_

2837_

2838_

2839_

2840_

2841_

2842_

2843_

2844_

2845_

2846_

2847_

2848_

2849_

2850_

2851_

2852_

2853_

2854_

2855_

2856_

2857_

2858_

2859_

2860_

2861_

2862_

2863_

2864_

2865_

2866_

2867_

2868_

2869_

2870_

2871_

2872_

2873_

2874_

2875_

2876_

2877_

2878_

2879_

2880_

2881_

2882_

2883_

2884_

2885_

2886_

2887_

2888_

2889_

2890_

2891_

2892_

2893_

2894_

2895_

2896_

2897_

2898_

2899_

2900_

2901_

2902_

2903_

2904_

2905_

2906_

2907_

2908_

2909_

2910_

2911_

2912_

2913_

2914_

2915_

2916_

2917_

2918_

2919_

2920_

2921_

2922_

2923_

2924_

2925_

2926_

2927_

2928_

2929_

2930_

2931_

2932_

2933_

2934_

2935_

2936_

2937_

2938_

2939_

2940_

2941_

2942_

2943_

2944_

2945_

2946_

2947_

2948_

2949_

2950_

2951_

2952_

2953_

2954_

2955_

2956_

2957_

2958_

2959_

2960_

2961_

2962_

2963_

2964_

2965_

2966_

2967_

2968_

2969_

2970_

2971_

2972_

2973_

2974_

2975_

2976_

2977_

2978_

2979_

2980_

2981_

2982_

2983_

2984_

2985_

2986_

2987_

2988_

2989_

2990_

2991_

2992_

2993_

2994_

2995_

2996_

2997_

2998_

2999_

3000_

3001_

3002_

3003_

3004_

3005_

3006_

3007_

3008_

3009_

3010_

3011_

3012_

3013_

3014_

3015_

3016_

3017_

3018_

3019_

3020_

3021_

3022_

3023_

3024_

3025_

3026_

3027_

3028_

3029_

3030_

3031_

3032_

3033_

3034_

3035_

3036_

3037_

3038_

3039_

3040_

3041_

3042_

3043_

3044_

3045_

3046_

3047_

3048_

3049_

3050_

3051_

3052_

3053_

3054_

3055_

3056_

3057_

3058_

3059_

3060_

3061_

3062_

3063_

3064_

3065_

3066_

3067_

3068_

3069_

3070_

3071_

3072_

3073_

3074_

3075_

3076_

3077_

3078_

3079_

3080_

3081_

3082_

3083_

3084_

3085_

3086_

3087_

3088_

3089_

3090_

3091_

3092_

3093_

3094_

3095_

3096_

3097_

3098_

3099_

3100_

3101_

3102_

3103_

3104_

3105_

3106_

3107_

3108_

3109_

3110_

3111_

3112_

3113_

3114_

3115_

3116_

3117_

3118_

3119_

3120_

3121_

3122_

3123_

3124_

3125_

3126_

3127_

3128_

3129_

3130_

3131_

3132_

3133_

3134_

3135_

3136_

3137_

3138_

3139_

3140_

3141_

3142_

3143_

3144_

3145_

3146_

3147_

3148_

3149_

3150_

3151_

3152_

3153_

3154_

3155_

3156_

3157_

3158_

3159_

3160_

3161_

3162_

3163_

3164_

3165_

3166_

3167_

3168_

3169_

3170_

3171_

3172_

3173_

3174_

3175_

3176_

3177_

3178_

3179_

3180_

3181_

3182_

3183_

3184_

3185_

3186_

3187_

3188_

3189_

3190_

3191_

3192_

3193_

3194_

3195_

3196_

3197_

3198_

3199_

3200_

3201_

3202_

3203_

3204_

3205_

3206_

3207_

3208_

3209_

3210_

3211_

3212_

3213_

3214_

3215_

3216_

3217_

3218_

3219_

3220_

3221_

3222_

3223_

3224_

3225_

3226_

3227_

3228_

3229_

3230_

3231_

3232_

3233_

3234_

3235_

3236_

3237_

3238_

3239_

3240_

3241_

3242_

3243_

3244_

3245_

3246_

3247_

3248_

3249_

3250_

3251_

3252_

3253_

3254_

3255_

3256_

3257_

3258_

3259_

3260_

3261_

3262_

3263_

3264_

3265_

3266_

3267_

3268_

3269_

3270_

3271_

3272_

3273_

3274_

3275_

3276_

3277_

3278_

3279_

3280_

3281_

3282_

3283_

3284_

3285_

3286_

3287_

3288_

3289_

3290_

3291_

3292_

3293_

3294_

3295_

3296_

3297_

3298_

3299_

3300_

3301_

3302_

3303_

3304_

3305_

3306_

3307_

3308_

3309_

3310_

3311_

3312_

3313_

3314_

3315_

3316_

3317_

3318_

3319_

3320_

3321_

3322_

3323_

3324_

3325_

3326_

3327_

3328_

3329_

3330_

3331_

3332_

3333_

3334_

3335_

3336_

3337_

3338_

3339_

3340_

3341_

3342_

3343_

3344_

3345_

3346_

3347_

3348_

3349_

3350_

3351_

3352_

3353_

3354_

3355_

3356_

3357_

3358_

3359_

3360_

3361_

3362_

3363_

3364_

3365_

3366_

3367_

3368_

3369_

3370_

3371_

3372_

3373_

3374_

3375_

3376_

3377_

3378_

3379_

3380_

3381_

3382_

3383_

3384_

3385_

3386_

3387_

3388_

3389_

3390_

3391_

3392_

3393_

3394_

3395_

3396_

3397_

3398_

3399_

3400_

3401_

3402_

3403_

3404_

3405_

3406_

3407_

3408_

3409_

3410_

3411_

3412_

3413_

3414_

3415_

3416_

3417_

3418_

3419_

3420_

3421_

3422_

3423_

3424_

3425_

3426_

3427_

3428_

3429_

3430_

3431_

3432_

3433_

3434_

3435_

3436_

3437_

3438_

3439_

3440_

3441_

3442_

3443_

3444_

3445_

3446_

3447_

3448_

3449_

3450_

3451_

3452_

3453_

3454_

3455_

3456_

3457_

3458_

3459_

3460_

3461_

3462_

3463_

3464_

3465_

3466_

3467_

3468_

3469_

3470_

3471_

3472_

3473_

3474_

3475_

3476_

3477_

3478_

3479_

3480_

3481_

3482_

3483_

3484_

3485_

3486_

3487_

3488_

3489_

3490_

3491_

3492_

3493_

3494_

3495_

3496_

3497_

3498_

3499_

3500_

3501_

3502_

3503_

3504_

3505_

3506_

3507_

3508_

3509_

3510_

3511_

3512_

3513_

3514_

3515_

3516_

3517_

3518_

3519_

3520_

3521_

3522_

3523_

3524_

3525_

3526_

3527_

3528_

3529_

3530_

3531_

3532_

3533_

3534_

3535_

3536_

3537_

3538_

3539_

3540_

3541_

3542_

3543_

3544_

3545_

3546_

3547_

3548_

3549_

3550_

3551_

3552_

3553_

3554_

3555_

3556_

3557_

3558_

3559_

3560_

3561_

3562_

3563_

3564_

3565_

3566_

3567_

3568_

3569_

3570_

3571_

3572_

3573_

3574_

3575_

3576_

3577_

3578_

3579_

3580_

3581_

3582_

3583_

3584_

3585_

3586_

3587_

3588_

3589_

3590_

3591_

3592_

3593_

3594_

3595_

3596_

3597_

3598_

3599_

3600_

3601_

3602_

3603_

3604_

3605_

3606_

3607_

3608_

3609_

3610_

3611_

3612_

3613_

3614_

3615_

3616_

3617_

3618_

3619_

3620_

3621_

3622_

3623_

3624_

3625_

3626_

3627_

3628_

3629_

3630_

3631_

3632_

3633_

3634_

3635_

3636_

3637_

3638_

3639_

3640_

3641_

3642_

3643_

3644_

3645_

3646_

3647_

3648_

3649_

3650_

3651_

3652_

3653_

3654_

3655_

3656_

3657_

3658_

3659_

3660_

3661_

3662_

3663_

3664_

3665_

3666_

3667_

3668_

3669_

3670_

3671_

3672_

3673_

3674_

3675_

3676_

3677_

3678_

3679_

3680_

3681_

3682_

3683_

3684_

3685_

3686_

3687_

3688_

3689_

3690_

3691_

3692_

3693_

3694_

3695_

3696_

3697_

3698_

3699_

3700_

3701_

3702_

3703_

3704_

3705_

3706_

3707_

3708_

3709_

3710_

3711_

3712_

3713_

3714_

3715_

3716_

3717_

3718_

3719_

3720_

3721_

3722_

3723_

3724_

3725_

3726_

3727_

3728_

3729_

3730_

3731_

3732_

3733_

3734_

3735_

3736_

3737_

3738_

3739_

3740_

3741_

3742_

3743_

3744_

3745_

3746_

3747_

3748_

3749_

3750_

3751_

3752_

3753_

3754_

3755_

3756_

3757_

3758_

3759_

3760_

3761_

3762_

3763_

3764_

3765_

3766_

3767_

3768_

3769_

3770_

3771_

3772_

3773_

3774_

3775_

3776_

3777_

3778_

3779_

3780_

3781_

3782_

3783_

3784_

3785_

3786_

3787_

3788_

3789_

3790_

3791_

3792_

3793_

3794_

3795_

3796_

3797_

3798_

3799_

3800_

3801_

3802_

3803_

3804_

3805_

3806_

3807_

3808_

3809_

3810_

3811_

3812_

3813_

3814_

3815_

3816_

3817_

3818_

3819_

3820_

3821_

3822_

3823_

3824_

3825_

3826_

3827_

3828_

3829_

3830_

3831_

3832_

3833_

3834_

3835_

3836_

3837_

3838_

3839_

3840_

3841_

3842_

3843_

3844_

3845_

3846_

3847_

3848_

3849_

3850_

3851_

3852_

3853_

3854_

3855_

3856_

3857_

3858_

3859_

3860_

3861_

3862_

3863_

3864_

3865_

3866_

3867_

3868_

3869_

3870_

3871_

3872_

3873_

3874_

3875_

3876_

3877_

3878_

3879_

3880_

3881_

3882_

3883_

3884_

3885_

3886_

3887_

3888_

3889_

3890_

3891_

3892_

3893_

3894_

3895_

3896_

3897_

3898_

3899_

3900_

3901_

3902_

3903_

3904_

3905_

3906_

3907_

3908_

3909_

3910_

3911_

3912_

3913_

3914_

3915_

3916_

3917_

3918_

3919_

3920_

3921_

3922_

3923_

3924_

3925_

3926_

3927_

3928_

3929_

3930_

3931_

3932_

3933_

3934_

3935_

3936_

3937_

3938_

3939_

3940_

3941_

3942_

3943_

3944_

3945_

3946_

3947_

3948_

3949_

3950_

3951_

3952_

3953_

3954_

3955_

3956_

3957_

3958_

3959_

3960_

3961_

3962_

3963_

3964_

3965_

3966_

3967_

3968_

3969_

3970_

3971_

3972_

3973_

3974_

3975_

3976_

3977_

3978_

3979_

3980_

3981_

3982_

3983_

3984_

3985_

3986_

3987_

3988_

3989_

3990_

3991_

3992_

3993_

3994_

3995_

3996_

3997_

3998_

3999_

4000_

4001_

4002_

4003_

4004_

4005_

4006_

4007_

4008_

4009_

4010_

4011_

4012_

4013_

4014_

4015_

4016_

4017_

4018_

4019_

4020_

4021_

4022_

4023_

4024_

4025_

4026_

4027_

4028_

4029_

4030_

4031_

4032_

4033_

4034_

4035_

4036_

4037_

4038_

4039_

4040_

4041_

4042_

4043_

4044_

4045_

4046_

4047_

4048_

4049_

4050_

4051_

4052_

4053_

4054_

4055_

4056_

4057_

4058_

4059_

4060_

4061_

4062_

4063_

4064_

4065_

4066_

4067_

4068_

4069_

4070_

4071_

4072_

4073_

4074_

4075_

4076_

4077_

4078_

4079_

4080_

4081_

4082_

4083_

4084_

4085_

4086_

4087_

4088_

4096_

4097_

4098_

4099_

4100_

4101_

4102_

4103_

4104_

4105_

4106_

4107_

4108_

4109_

4110_

4111_

4112_

4113_

4114_

4115_

4116_

4117_

4118_

4119_

4120_

4121_

4122_

4123_

4124_

4125_

4126_

4127_

4128_

4129_

4130_

4131_

4132_

4133_

4134_

4135_

4136_

4137_

4138_

4139_

4140_

4141_

4142_

4143_

4144_

4145_

4146_

4147_

4148_

4149_

4150_

4151_

4152_

4153_

4154_

4155_

4156_

4157_

4158_

4159_

4160_

4161_

4162_

4163_

4164_

4165_

4166_

4167_

4168_

4169_

4170_

4171_

4172_

4173_

4174_

4175_

4176_

4177_

4178_

4179_

4180_

4181_

4182_

4183_

4184_

4185_

4186_

4187_

4188_

4189_

4190_

4191_

4192_

4193_

4194_

4195_

4196_

4197_

4198_

4199_

4200_

4201_

4202_

4203_

4204_

4205_

4206_

4207_

4208_

4209_

4210_

4211_

4212_

4213_

4214_

4215_

4216_

4217_

4218_

4219_

4220_

4221_

4222_

4223_

4224_

4225_

4226_

4227_

4228_

4229_

4230_

4231_

4232_

4233_

4234_

4235_

4236_

4237_

4238_

4239_

4240_

4241_

4242_

4243_

4244_

4245_

4246_

4247_

4248_

4249_

4250_

4251_

4252_

4253_

4254_

4255_

4256_

4257_

4258_

4259_

4260_

4261_

4262_

4263_

4264_

4265_

4266_

4267_

4268_

4269_

4270_

4271_

4272_

4273_

4274_

4275_

4276_

4277_

4278_

4279_

4280_

4281_

4282_

4283_

4284_

4285_

4286_

4287_

4288_

4289_

4290_

4291_

4292_

4293_

4294_

4295_

4296_

4297_

4298_

4299_

4300_

4301_

4302_

4303_

4304_

4305_

4306_

4307_

4308_

4309_

4310_

4311_

4312_

4313_

4314_

4315_

4316_

4317_

4318_

4319_

4320_

4321_

4322_

4323_

4324_

4325_

4326_

4327_

4328_

4329_

4330_

4331_

4332_

4333_

4334_

4335_

4336_

4337_

4338_

4339_

4340_

4341_

4342_

4343_

4344_

4345_

4346_

4347_

4348_

4349_

4350_

4351_

4352_

4353_

4354_

4355_

4356_

4357_

4358_

4359_

4360_

4361_

4362_

4363_

4364_

4365_

4366_

4367_

4368_

4369_

4370_

4371_

4372_

4373_

4374_

4375_

4376_

4377_

4378_

4379_

4380_

4381_

4382_

4383_

4384_

4385_

4386_

4387_

4388_

4389_

4390_

4391_

4392_

4393_

4394_

4395_

4396_

4397_

4398_

4399_

4400_

4401_

4402_

4403_

4404_

4405_

4406_

4407_

4408_

4409_

4410_

4411_

4412_

4413_

4414_

4415_

4416_

4417_

4418_

4419_

4420_

4421_

4422_

4423_

4424_

4425_

4426_

4427_

4428_

4429_

4430_

4431_

4432_

4433_

4434_

4435_

4436_

4437_

4438_

4439_

4440_

4441_

4442_

4443_

4444_

4445_

4446_

4447_

4448_

4449_

4450_

4451_

4452_

4453_

4454_

4455_

4456_

4457_

4458_

4459_

4460_

4461_

4462_

4463_

4464_

4465_

4466_

4467_

4468_

4469_

4470_

4471_

4472_

4473_

4474_

4475_

4476_

4477_

4478_

4479_

4480_

4481_

4482_

4483_

4484_

4485_

4486_

4487_

4488_

4489_

4490_

4491_

4492_

4493_

4494_

4495_

4496_

4497_

4498_

4499_

4500_

4501_

4502_

4503_

4504_

4505_

4506_

4507_

4508_

4509_

4510_

4511_

4512_

4513_

4514_

4515_

4516_

4517_

4518_

4519_

4520_

4521_

4522_

4523_

4524_

4525_

4526_

4527_

4528_

4529_

4530_

4531_

4532_

4533_

4534_

4535_

4536_

4537_

4538_

4539_

4540_

4541_

4542_

4543_

4544_

4545_

4546_

4547_

4548_

4549_

4550_

4551_

4552_

4553_

4554_

4555_

4556_

4557_

4558_

4559_

4560_

4561_

4562_

4563_

4564_

4565_

4566_

4567_

4568_

4569_

4570_

4571_

4572_

4573_

4574_

4575_

4576_

4577_

4578_

4579_

4580_

4581_

4582_

4583_

4584_

4585_

4586_

4587_

4588_

4589_

4590_

4591_

4592_

4593_

4594_

4595_

4596_

4597_

4598_

4599_

4600_

4601_

4602_

4603_

4604_

4605_

4606_

4607_

4608_

4609_

4610_

4611_

4612_

4613_

4614_

4615_

4616_

4617_

4618_

4619_

4620_

4621_

4622_

4623_

4624_

4625_

4626_

4627_

4628_

4629_

4630_

4631_

4632_

4633_

4634_

4635_

4636_

4637_

4638_

4639_

4640_

4641_

4642_

4643_

4644_

4645_

4646_

4647_

4648_

4649_

4650_

4651_

4652_

4653_

4654_

4655_

4656_

4657_

4658_

4659_

4660_

4661_

4662_

4663_

4664_

4665_

4666_

4667_

4668_

4669_

4670_

4671_

4672_

4673_

4674_

4675_

4676_

4677_

4678_

4679_

4680_

4681_

4682_

4683_

4684_

4685_

4686_

4687_

4688_

4689_

4690_

4691_

4692_

4693_

4694_

4695_

4696_

4697_

4698_

4699_

4700_

4701_

4702_

4703_

4704_

4705_

4706_

4707_

4708_

4709_

4710_

4711_

4712_

4713_

4714_

4715_

4716_

4717_

4718_

4719_

4720_

4721_

4722_

4723_

4724_

4725_

4726_

4727_

4728_

4729_

4730_

4731_

4732_

4733_

4734_

4735_

4736_

4737_

4738_

4739_

4740_

4741_

4742_

4743_

4744_

4745_

4746_

4747_

4748_

4749_

4750_

4751_

4752_

4753_

4754_

4755_

4756_

4757_

4758_

4759_

4760_

4761_

4762_

4763_

4764_

4765_

4766_

4767_

4768_

4769_

4770_

4771_

4772_

4773_

4774_

4775_

4776_

4777_

4778_

4779_

4780_

4781_

4782_

4783_

4784_

4785_

4786_

4787_

4788_

4789_

4790_

4791_

4792_

4793_

4794_

4795_

4796_

4797_

4798_

4799_

4800_

4801_

4802_

4803_

4804_

4805_

4806_

4807_

4808_

4809_

4810_

4811_

4812_

4813_

4814_

4815_

4816_

4817_

4818_

4819_

4820_

4821_

4822_

4823_

4824_

4825_

4826_

4827_

4828_

4829_

4830_

4831_

4832_

4833_

4834_

4835_

4836_

4837_

4838_

4839_

4840_

4841_

4842_

4843_

4844_

4845_

4846_

4847_

4848_

4849_

4850_

4851_

4852_

4853_

4854_

4855_

4856_

4857_

4858_

4859_

4860_

4861_

4862_

4863_

4864_

4865_

4866_

4867_

4868_

4869_

4870_

4871_

4872_

4873_

4874_

4875_

4876_

4877_

4878_

4879_

4880_

4881_

4882_

4883_

4884_

4885_

4886_

4887_

4888_

4889_

4890_

4891_

4892_

4893_

4894_

4895_

4896_

4897_

4898_

4899_

4900_

4901_

4902_

4903_

4904_

4905_

4906_

4907_

4908_

4909_

4910_

4911_

4912_

4913_

4914_

4915_

4916_

4917_

4918_

4919_

4920_

4921_

4922_

4923_

4924_

4925_

4926_

4927_

4928_

4929_

4930_

4931_

4932_

4933_

4934_

4935_

4936_

4937_

4938_

4939_

4940_

4941_

4942_

4943_

4944_

4945_

4946_

4947_

4948_

4949_

4950_

4951_

4952_

4953_

4954_

4955_

4956_

4957_

4958_

4959_

4960_

4961_

4962_

4963_

4964_

4965_

4966_

4967_

4968_

4969_

4970_

4971_

4972_

4973_

4974_

4975_

4976_

4977_

4978_

4979_

4980_

4981_

4982_

4983_

4984_

4985_

4986_

4987_

4988_

4989_

4990_

4991_

4992_

4993_

4994_

4995_

4996_

4997_

4998_

4999_

5000_

5001_

5002_

5003_

5004_

5005_

5006_

5007_

5008_

5009_

5010_

5011_

5012_

5013_

5014_

5015_

5016_

5017_

5018_

5019_

5020_

5021_

5022_

5023_

5024_

5025_

5026_

5027_

5028_

5029_

5030_

5031_

5032_

5033_

5034_

5035_

5036_

5037_

5038_

5039_

5040_

5041_

5042_

5043_

5044_

5045_

5046_

5047_

5048_

5049_

5050_

5051_

5052_

5053_

5054_

5055_

5056_

5057_

5058_

5059_

5060_

5061_

5062_

5063_

5064_

5065_

5066_

5067_

5068_

5069_

5070_

5071_

5072_

5073_

5074_

5075_

5076_

5077_

5078_

5079_

5080_

5081_

5082_

5083_

5084_

5085_

5086_

5087_

5088_

5089_

5090_

5091_

5092_

5093_

5094_

5095_

5096_

5097_

5098_

5099_

5100_

5101_

5102_

5103_

5104_

5105_

5106_

5107_

5108_

5109_

5110_

5111_

5112_

5113_

5114_

5115_

5116_

5117_

5118_

5119_

5120_

5121_

5122_

5123_

5124_

5125_

5126_

5127_

5128_

5129_

5130_

5131_

5132_

5133_

5134_

5135_

5136_

5137_

5138_

5139_

5140_

5141_

5142_

5143_

5144_

5145_

5146_

5147_

5148_

5149_

5150_

5151_

5152_

5153_

5154_

5155_

5156_

5157_

5158_

5159_

5160_

5161_

5162_

5163_

5164_

5165_

5166_

5167_

5168_

5169_

5170_

5171_

5172_

5173_

5174_

5175_

5176_

5177_

5178_

5179_

5180_

5181_

5182_

5183_

5184_

5185_

5186_

5187_

5188_

5189_

5190_

5191_

5192_

5193_

5194_

5195_

5196_

5197_

5198_

5199_

5200_

5201_

5202_

5203_

5204_

5205_

5206_

5207_

5208_

5209_

5210_

5211_

5212_

5213_

5214_

5215_

5216_

5217_

5218_

5219_

5220_

5221_

5222_

5223_

5224_

5225_

5226_

5227_

5228_

5229_

5230_

5231_

5232_

5233_

5234_

5235_

5236_

5237_

5238_

5239_

5240_

5241_

5242_

5243_

5244_

5245_

5246_

5247_

5248_

5249_

5250_

5251_

5252_

5253_

5254_

5255_

5256_

5257_

5258_

5259_

5260_

5261_

5262_

5263_

5264_

5265_

5266_

5267_

5268_

5269_

5270_

5271_

5272_

5273_

5274_

5275_

5276_

5277_

5278_

5279_

5280_

5281_

5282_

5283_

5284_

5285_

5286_

5287_

5288_

5289_

5290_

5291_

5292_

5293_

5294_

5295_

5296_

5297_

5298_

5299_

5300_

5301_

5302_

5303_

5304_

5305_

5306_

5307_

5308_

5309_

5310_

5311_

5312_

5313_

5314_

5315_

5316_

5317_

5318_

5319_

5320_

5321_

5322_

5323_

5324_

5325_

5326_

5327_

5328_

5329_

5330_

5331_

5332_

5333_

5334_

5335_

5336_

5337_

5338_

5339_

5340_

5341_

5342_

5343_

5344_

5345_

5346_

5347_

5348_

5349_

5350_

5351_

5352_

5353_

5354_

5355_

5356_

5357_

5358_

5359_

5360_

5361_

5362_

5363_

5364_

5365_

5366_

5367_

5368_

5369_

5370_

5371_

5372_

5373_

5374_

5375_

5376_

5377_

5378_

5379_

5380_

5381_

5382_

5383_

5384_

5385_

5386_

5387_

5388_

5389_

5390_

5391_

5392_

5393_

5394_

5395_

5396_

5397_

5398_

5399_

5400_

5401_

5402_

5403_

5404_

5405_

5406_

5407_

5408_

5409_

5410_

5411_

5412_

5413_

5414_

5415_

5416_

5417_

5418_

5419_

5420_

5421_

5422_

5423_

5424_

5425_

5426_

5427_

5428_

5429_

5430_

5431_

5432_

5433_

5434_

5435_

5436_

5437_

5438_

5439_

5440_

5441_

5442_

5443_

5444_

5445_

5446_

5447_

5448_

5449_

5450_

5451_

5452_

5453_

5454_

5455_

5456_

5457_

5458_

5459_

5460_

5461_

5462_

5463_

5464_

5465_

5466_

5467_

5468_

5469_

5470_

5471_

5472_

5473_

5474_

5475_

5476_

5477_

5478_

5479_

5480_

5481_

5482_

5483_

5484_

5485_

5486_

5487_

5488_

5489_

5490_

5491_

5492_

5493_

5494_

5495_

5496_

5497_

5498_

5499_

5500_

5501_

5502_

5503_

5504_

5505_

5506_

5507_

5508_

5509_

5510_

5511_

5512_

5513_

5514_

5515_

5516_

5517_

5518_

5519_

5520_

5521_

5522_

5523_

5524_

5525_

5526_

5527_

5528_

5529_

5530_

5531_

5532_

5533_

5534_

5535_

5536_

5537_

5538_

5539_

5540_

5541_

5542_

5543_

5544_

5545_

5546_

5547_

5548_

5549_

5550_

5551_

5552_

5553_

5554_

5555_

5556_

5557_

5558_

5559_

5560_

5561_

5562_

5563_

5564_

5565_

5566_

5567_

5568_

5569_

5570_

5571_

5572_

5573_

5574_

5575_

5576_

5577_

5578_

5579_

5580_

5581_

5582_

5583_

5584_

5585_

5586_

5587_

5588_

5589_

5590_

5591_

5592_

5593_

5594_

5595_

5596_

5597_

5598_

5599_

5600_

5601_

5602_

5603_

5604_

5605_

5606_

5607_

5608_

5609_

5610_

5611_

5612_

5613_

5614_

5615_

5616_

5617_

5618_

5619_

5620_

5621_

5622_

5623_

5624_

5625_

5626_

5627_

5628_

5629_

5630_

5631_

5632_

5633_

5634_

5635_

5636_

5637_

5638_

5639_

5640_

5641_

5642_

5643_

5644_

5645_

5646_

5647_

5648_

5649_

5650_

5651_

5652_

5653_

5654_

5655_

5656_

5657_

5658_

5659_

5660_

5661_

5662_

5663_

5664_

5665_

5666_

5667_

5668_

5669_

5670_

5671_

5672_

5673_

5674_

5675_

5676_

5677_

5678_

5679_

5680_

5681_

5682_

5683_

5684_

5685_

5686_

5687_

5688_

5689_

5690_

5691_

5692_

5693_

5694_

5695_

5696_

5697_

5698_

5699_

5700_

5701_

5702_

5703_

5704_

5705_

5706_

5707_

5708_

5709_

5710_

5711_

5712_

5713_

5714_

5715_

5716_

5717_

5718_

5719_

5720_

5721_

5722_

5723_

5724_

5725_

5726_

5727_

5728_

5729_

5730_

5731_

5732_

5733_

5734_

5735_

5736_

5737_

5738_

5739_

5740_

5741_

5742_

5743_

5744_

5745_

5746_

5747_

5748_

5749_

5750_

5751_

5752_

5753_

5754_

5755_

5756_

5757_

5758_

5759_

5760_

5761_

5762_

5763_

5764_

5765_

5766_

5767_

5768_

5769_

5770_

5771_

5772_

5773_

5774_

5775_

5776_

5777_

5778_

5779_

5780_

5781_

5782_

5783_

5784_

5785_

5786_

5787_

5788_

5789_

5790_

5791_

5792_

5793_

5794_

5795_

5796_

5797_

5798_

5799_

5800_

5801_

5802_

5803_

5804_

5805_

5806_

5807_

5808_

5809_

5810_

5811_

5812_

5813_

5814_

5815_

5816_

5817_

5818_

5819_

5820_

5821_

5822_

5823_

5824_

5825_

5826_

5827_

5828_

5829_

5830_

5831_

5832_

5833_

5834_

5835_

5836_

5837_

5838_

5839_

5840_

5841_

5842_

5843_

5844_

5845_

5846_

5847_

5848_

5849_

5850_

5851_

5852_

5853_

5854_

5855_

5856_

5857_

5858_

5859_

5860_

5861_

5862_

5863_

5864_

5865_

5866_

5867_

5868_

5869_

5870_

5871_

5872_

5873_

5874_

5875_

5876_

5877_

5878_

5879_

5880_

5881_

5882_

5883_

5884_

5885_

5886_

5887_

5888_

5889_

5890_

5891_

5892_

5893_

5894_

5895_

5896_

5897_

5898_

5899_

5900_

5901_

5902_

5903_

5904_

5905_

5906_

5907_

5908_

5909_

5910_

5911_

5912_

5913_

5914_

5915_

5916_

5917_

5918_

5919_

5920_

5921_

5922_

5923_

5924_

5925_

5926_

5927_

5928_

5929_

5930_

5931_

5932_

5933_

5934_

5935_

5936_

5937_

5938_

5939_

5940_

5941_

5942_

5943_

5944_

5945_

5946_

5947_

5948_

5949_

5950_

5951_

5952_

5953_

5954_

5955_

5956_

5957_

5958_

5959_

5960_

5961_

5962_

5963_

5964_

5965_

5966_

5967_

5968_

5969_

5970_

5971_

5972_

5973_

5974_

5975_

5976_

5977_

5978_

5979_

5980_

5981_

5982_

5983_

5984_

5985_

5986_

5987_

5988_

5989_

5990_

5991_

5992_

5993_

5994_

5995_

5996_

5997_

5998_

5999_

6000_

6001_

6002_

6003_

6004_

6005_

6006_

6007_

6008_

6009_

6010_

6011_

6012_

6013_

6014_

6015_

6016_

6017_

6018_

6019_

6020_

6021_

6022_

6023_

6024_

6025_

6026_

6027_

6028_

6029_

6030_

6031_

6032_

6033_

6034_

6035_

6036_

6037_

6038_

6039_

6040_

6041_

6042_

6043_

6044_

6045_

6046_

6047_

6048_

6049_

6050_

6051_

6052_

6053_

6054_

6055_

6056_

6057_

6058_

6059_

6060_

6061_

6062_

6063_

6064_

6065_

6066_

6067_

6068_

6069_

6070_

6071_

6072_

6073_

6074_

6075_

6076_

6077_

6078_

6079_

6080_

6081_

6082_

6083_

6084_

6085_

6086_

6087_

6088_

6089_

6090_

6091_

6092_

6093_

6094_

6095_

6096_

6097_

6098_

6099_

6100_

6101_

6102_

6103_

6104_

6105_

6106_

6107_

6108_

6109_

6110_

6111_

6112_

6113_

6114_

6115_

6116_

6117_

6118_

6119_

6120_

6121_

6122_

6123_

6124_

6125_

6126_

6127_

6128_

6129_

6130_

6131_

6132_

6133_

6134_

6135_

6136_

6137_

6138_

6139_

6140_

6141_

6142_

6143_

6144_

6145_

6146_

6147_

6148_

6149_

6150_

6151_

6152_

6153_

6154_

6155_

6156_

6157_

6158_

6159_

6160_

6161_

6162_

6163_

6164_

6165_

6166_

6167_

6168_

6169_

6170_

6171_

6172_

6173_

6174_

6175_

6176_

6177_

6178_

6179_

6180_

6181_

6182_

6183_

6184_

6185_

6186_

6187_

6188_

6189_

6190_

6191_

6192_

6193_

6194_

6195_

6196_

6197_

6198_

6199_

6200_

6201_

6202_

6203_

6204_

6205_

6206_

6207_

6208_

6209_

6210_

6211_

6212_

6213_

6214_

6215_

6216_

6217_

6218_

6219_

6220_

6221_

6222_

6223_

6224_

6225_

6226_

6227_

6228_

6229_

6230_

6231_

6232_

6233_

6234_

6235_

6236_

6237_

6238_

6239_

6240_

6241_

6242_

6243_

6244_

6245_

6246_

6247_

6248_

6249_

6250_

6251_

6252_

6253_

6254_

6255_

6256_

6257_

6258_

6259_

6260_

6261_

6262_

6263_

6264_

6265_

6266_

6267_

6268_

6269_

6270_

6271_

6272_

6273_

6274_

6275_

6276_

6277_

6278_

6279_

6280_

6281_

6282_

6283_

6284_

6285_

6286_

6287_

6288_

6289_

6290_

6291_

6292_

6293_

6294_

6295_

6296_

6297_

6298_

6299_

6300_

6301_

6302_

6303_

6304_

6305_

6306_

6307_

6308_

6309_

6310_

6311_

6312_

6313_

6314_

6315_

6316_

6317_

6318_

6319_

6320_

6321_

6322_

6323_

6324_

6325_

6326_

6327_

6328_

6329_

6330_

6331_

6332_

6333_

6334_

6335_

6336_

6337_

6338_

6339_

6340_

6341_

6342_

6343_

6344_

6345_

6346_

6347_

6348_

6349_

6350_

6351_

6352_

6353_

6354_

6355_

6356_

6357_

6358_

6359_

6360_

6361_

6362_

6363_

6364_

6365_

6366_

6367_

6368_

6369_

6370_

6371_

6372_

6373_

6374_

6375_

6376_

6377_

6378_

6379_

6380_

6381_

6382_

6383_

6384_

6385_

6386_

6387_

6388_

6389_

6390_

6391_

6392_

6393_

6394_

6395_

6396_

6397_

6398_

6399_

6400_

6401_

6402_

6403_

6404_

6405_

6406_

6407_

6408_

6409_

6410_

6411_

6412_

6413_

6414_

6415_

6416_

6417_

6418_

6419_

6420_

6421_

6422_

6423_

6424_

6425_

6426_

6427_

6428_

6429_

6430_

6431_

6432_

6433_

6434_

6435_

6436_

6437_

6438_

6439_

6440_

6441_

6442_

6443_

6444_

6445_

6446_

6447_

6448_

6449_

6450_

6451_

6452_

6453_

6454_

6455_

6456_

6457_

6458_

6459_

6460_

6461_

6462_

6463_

6464_

6465_

6466_

6467_

6468_

6469_

6470_

6471_

6472_

6473_

6474_

6475_

6476_

6477_

6478_

6479_

6480_

6481_

6482_

6483_

6484_

6485_

6486_

6487_

6488_

6489_

6490_

6491_

6492_

6493_

6494_

6495_

6496_

6497_

6498_

6499_

6500_

6501_

6502_

6503_

6504_

6505_

6506_

6507_

6508_

6509_

6510_

6511_

6512_

6513_

6514_

6515_

6516_

6517_

6518_

6519_

6520_

6521_

6522_

6523_

6524_

6525_

6526_

6527_

6528_

6529_

6530_

6531_

6532_

6533_

6534_

6535_

6536_

6537_

6538_

6539_

6540_

6541_

6542_

6543_

6544_

6545_

6546_

6547_

6548_

6549_

6550_

6551_

6552_

6553_

6554_

6555_

6556_

6557_

6558_

6559_

6560_

6561_

6562_

6563_

6564_

6565_

6566_

6567_

6568_

6569_

6570_

6571_

6572_

6573_

6574_

6575_

6576_

6577_

6578_

6579_

6580_

6581_

6582_

6583_

6584_

6585_

6586_

6587_

6588_

6589_

6590_

6591_

6592_

6593_

6594_

6595_

6596_

6597_

6598_

6599_

6600_

6601_

6602_

6603_

6604_

6605_

6606_

6607_

6608_

6609_

6610_

6611_

6612_

6613_

6614_

6615_

6616_

6617_

6618_

6619_

6620_

6621_

6622_

6623_

6624_

6625_

6626_

6627_

6628_

6629_

6630_

6631_

6632_

6633_

6634_

6635_

6636_

6637_

6638_

6639_

6640_

6641_

6642_

6643_

6644_

6645_

6646_

6647_

6648_

6649_

6650_

6651_

6652_

6653_

6654_

6655_

6656_

6657_

6658_

6659_

6660_

6661_

6662_

6663_

6664_

6665_

6666_

6667_

6668_

6669_

6670_

6671_

6672_

6673_

6674_

6675_

6676_

6677_

6678_

6679_

6680_

6681_

6682_

6683_

6684_

6685_

6686_

6687_

6688_

6689_

6690_

6691_

6692_

6693_

6694_

6695_

6696_

6697_

6698_

6699_

6700_

6701_

6702_

6703_

6704_

6705_

6706_

6707_

6708_

6709_

6710_

6711_

6712_

6713_

6714_

6715_

6716_

6717_

6718_

6719_

6720_

6721_

6722_

6723_

6724_

6725_

6726_

6727_

6728_

6729_

6730_

6731_

6732_

6733_

6734_

6735_

6736_

6737_

6738_

6739_

6740_

6741_

6742_

6743_

6744_

6745_

6746_

6747_

6748_

6749_

6750_

6751_

6752_

6753_

6754_

6755_

6756_

6757_

6758_

6759_

6760_

6761_

6762_

6763_

6764_

6765_

6766_

6767_

6768_

6769_

6770_

6771_

6772_

6773_

6774_

6775_

6776_

6777_

6778_

6779_

6780_

6781_

6782_

6783_

6784_

6785_

6786_

6787_

6788_

6789_

6790_

6791_

6792_

6793_

6794_

6795_

6796_

6797_

6798_

6799_

6800_

6801_

6802_

6803_

6804_

6805_

6806_

6807_

6808_

6809_

6810_

6811_

6812_

6813_

6814_

6815_

6816_

6817_

6818_

6819_

6820_

6821_

6822_

6823_

6824_

6825_

6826_

6827_

6828_

6829_

6830_

6831_

6832_

6833_

6834_

6835_

6836_

6837_

6838_

6839_

6840_

6841_

6842_

6843_

6844_

6845_

6846_

6847_

6848_

6849_

6850_

6851_

6852_

6853_

6854_

6855_

6856_

6857_

6858_

6859_

6860_

6861_

6862_

6863_

6864_

6865_

6866_

6867_

6868_

6869_

6870_

6871_

6872_

6873_

6874_

6875_

6876_

6877_

6878_

6879_

6880_

6881_

6882_

6883_

6884_

6885_

6886_

6887_

6888_

6889_

6890_

6891_

6892_

6893_

6894_

6895_

6896_

6897_

6898_

6899_

6900_

6901_

6902_

6903_

6904_

6905_

6906_

6907_

6908_

6909_

6910_

6911_

6912_

6913_

6914_

6915_

6916_

6917_

6918_

6919_

6920_

6921_

6922_

6923_

6924_

6925_

6926_

6927_

6928_

6929_

6930_

6931_

6932_

6933_

6934_

6935_

6936_

6937_

6938_

6939_

6940_

6941_

6942_

6943_

6944_

6945_

6946_

6947_

6948_

6949_

6950_

6951_

6952_

6953_

6954_

6955_

6956_

6957_

6958_

6959_

6960_

6961_

6962_

6963_

6964_

6965_

6966_

6967_

6968_

6969_

6970_

6971_

6972_

6973_

6974_

6975_

6976_

6977_

6978_

6979_

6980_

6981_

6982_

6983_

6984_

6985_

6986_

6987_

6988_

6989_

6990_

6991_

6992_

6993_

6994_

6995_

6996_

6997_

6998_

6999_

7000_

7001_

7002_

7003_

7004_

7005_

7006_

7007_

7008_

7009_

7010_

7011_

7012_

7013_

7014_

7015_

7016_

7017_

7018_

7019_

7020_

7021_

7022_

7023_

7024_

7025_

7026_

7027_

7028_

7029_

7030_

7031_

7032_

7033_

7034_

7035_

7036_

7037_

7038_

7039_

7040_

7041_

7042_

7043_

7044_

7045_

7046_

7047_

7048_

7049_

7050_

7051_

7052_

7053_

7054_

7055_

7056_

7057_

7058_

7059_

7060_

7061_

7062_

7063_

7064_

7065_

7066_

7067_

7068_

7069_

7070_

7071_

7072_

7073_

7074_

7075_

7076_

7077_

7078_

7079_

7080_

7081_

7082_

7083_

7084_

Mechanisms of Resistance to Regorafenib Hydrochloride

Acquired Resistance Mechanisms

Role of the Tumor Microenvironment in Resistance

The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells and extracellular components that surrounds a tumor. This intricate ecosystem, which includes stromal cells, immune cells, blood vessels, and the extracellular matrix (ECM), plays a pivotal role in tumor progression, metastasis, and response to therapy. nih.govresearchgate.net Emerging evidence highlights the crucial involvement of the TME in mediating both intrinsic and acquired resistance to Regorafenib (B1684635) Hydrochloride. researchgate.netresearchgate.net The drug's own mechanism of action, particularly its anti-angiogenic effects, can paradoxically induce changes in the TME that foster resistance. researchgate.net

Hypoxia-Induced Resistance

A primary mechanism through which the TME contributes to Regorafenib resistance is the induction of hypoxia. researchgate.net Regorafenib inhibits key angiogenic pathways, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). researchgate.netpatsnap.com This anti-angiogenic activity, while intended to starve the tumor of its blood supply, can lead to vascular atrophy and subsequently, an insufficient oxygen microenvironment, or hypoxia. researchgate.net

Hypoxia triggers the activation of Hypoxia-Inducible Factors (HIFs), a family of transcription factors that orchestrate cellular adaptation to low oxygen levels. researchgate.netnih.gov The activation of HIFs initiates a cascade of downstream effects that collectively diminish the efficacy of Regorafenib. researchgate.netresearchgate.net These effects include promoting immunosuppression, further angiogenesis as a compensatory mechanism, and metastasis. researchgate.net Research has shown that a hypoxic environment can promote resistance to multi-kinase inhibitors like Regorafenib by upregulating the expression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), which function as drug efflux pumps, actively removing the drug from cancer cells. researchgate.net

Stromal Cells and the Extracellular Matrix

The stromal component of the TME, particularly cancer-associated fibroblasts (CAFs), is instrumental in developing resistance. nih.govnih.gov CAFs are a key cell type within the TME that contributes to tumor growth and therapy resistance. researchgate.net In the hypoxic microenvironment induced by Regorafenib, fibroblasts can be activated to increase the secretion of collagen. researchgate.net This excessive collagen deposition leads to a stiffened, fibrotic stroma, which creates physical barriers that impair drug delivery and efficacy. researchgate.net Studies involving co-culture of liver tumor organoids with CAFs have demonstrated a decreased therapeutic efficiency of Regorafenib, underscoring the protective role of these stromal cells. nih.gov

Immunosuppressive Cellular Infiltrates

The TME is often characterized by a dense infiltration of immunosuppressive immune cells that dampen the anti-tumor immune response and contribute to therapeutic resistance. nih.gov These cell populations include Tumor-Associated Macrophages (TAMs), Myeloid-Derived Suppressor Cells (MDSCs), and regulatory T cells (Tregs). nih.gov

Tumor-Associated Macrophages (TAMs): TAMs are a major component of the TME and typically exhibit an M2-like phenotype, which is associated with promoting tumor angiogenesis, invasion, and metastasis. nih.gov They are implicated in resistance to anti-VEGF therapies. nih.gov While Regorafenib has been shown to inhibit TAM infiltration and promote a shift from the M2 to a more anti-tumoral M1 phenotype, the baseline presence and activity of these cells can constitute a resistance factor. nih.gov

Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. nih.gov They are known to be involved in resistance to anti-VEGF treatments. nih.gov

Regulatory T cells (Tregs): Tregs are another key immunosuppressive cell type within the TME that inhibits anti-tumor immunity. nih.gov Regorafenib has been reported to reduce the infiltration of Tregs, suggesting that overcoming this aspect of the TME is part of its mechanism of action; however, a high density of Tregs can be a barrier to its efficacy. nih.gov

The table below summarizes the key components of the tumor microenvironment and their specific roles in mediating resistance to Regorafenib Hydrochloride.

TME ComponentMechanism of ResistanceKey Research Findings
Hypoxia Activation of Hypoxia-Inducible Factors (HIFs). researchgate.netLeads to immunosuppression, angiogenesis, and metastasis; promotes overexpression of drug efflux pumps like ABCG2. researchgate.net
Cancer-Associated Fibroblasts (CAFs) Increased collagen secretion leading to a stiffened stroma. researchgate.netImpairs drug delivery and efficacy; co-culture with CAFs reduces Regorafenib's effectiveness in tumor organoids. researchgate.netnih.gov
Tumor-Associated Macrophages (TAMs) Promotion of tumor invasion, metastasis, and angiogenesis. nih.govRegorafenib can inhibit TAM infiltration and repolarize them to an anti-tumor M1 phenotype. nih.gov
Myeloid-Derived Suppressor Cells (MDSCs) Potent immunosuppressive functions. nih.govImplicated in resistance to anti-VEGF therapies; Regorafenib combinations can decrease MDSC accumulation. nih.gov
Regulatory T cells (Tregs) Suppression of anti-tumor immunity. nih.govHigh Treg density is a barrier to efficacy; Regorafenib can reduce Treg infiltration. nih.gov

Phenotypic Plasticity and EMT

Long-term exposure to Regorafenib can induce a phenotype switch in cancer cells, notably the epithelial-mesenchymal transition (EMT). nih.govmdpi.com EMT is a process where epithelial cells lose their characteristics and acquire mesenchymal features, leading to increased motility and invasiveness. nih.gov This transition is a well-documented mechanism of acquired drug resistance. nih.gov Studies on colorectal cancer cell lines have shown that prolonged treatment with Regorafenib can trigger EMT, resulting in a more aggressive and resistant phenotype. mdpi.comnih.gov This process is often associated with the activation of alternative survival signaling pathways, such as the PI3K/AKT pathway, which can bypass the kinase inhibition exerted by Regorafenib. nih.govmdpi.com

The table below details research findings on the induction of EMT as a resistance mechanism to Regorafenib.

Cell Line ModelDuration of ExposureObserved PhenotypeAssociated Molecular Changes
HCT-116 (Colorectal Cancer)Long-term (12 months)Acquired resistance, increased migration and invasion (EMT). mdpi.comnih.govActivation of the PI3K/AKT pathway; increased expression of key EMT factors. nih.govmdpi.com
SW480 (Colorectal Cancer)Long-term (12 months)Induced a stable therapy-induced senescence (TIS) phenotype rather than EMT. mdpi.comnih.govDrop in phosphorylation of ERK and AKT. nih.govmdpi.com

Biomarker Discovery and Validation in Regorafenib Hydrochloride Therapy

Predictive Biomarkers of Therapeutic Response

The identification of reliable biomarkers is crucial for personalizing Regorafenib (B1684635) Hydrochloride therapy, ensuring that patients most likely to benefit are selected for treatment, thereby maximizing efficacy and minimizing unnecessary toxicity. ascopubs.orgcarislifesciences.com Research has focused on a variety of molecular markers, from genomic alterations to circulating proteins and microRNAs, to predict clinical outcomes.

Genomic and Transcriptomic Biomarkers (e.g., KRAS, PIK3CA, BRAF mutation status)

Initial investigations into common oncogenic mutations in colorectal cancer (CRC) have explored their utility as predictive biomarkers for regorafenib.

BRAF Mutation Status : Regorafenib is a known inhibitor of the BRAF kinase. drugbank.comapexbt.com Its efficacy in patients with BRAF-mutant tumors is an area of active investigation. Due to the low number of patients with BRAF mutations in the CORRECT trial, this subgroup was not analyzed for predictive value. theoncologynurse.com However, case reports have suggested that regorafenib may induce long-lasting responses in patients with rare, non-V600E BRAF mutations. researchgate.net A study from the Targeted Agent and Profiling Utilization Registry (TAPUR) did not find a significant signal of activity for regorafenib in patients with various solid tumors harboring BRAF alterations, though it suggested further study is warranted for tumors with class II/III BRAF mutations, against which approved BRAF inhibitors are not effective. nih.govduke.edu

BiomarkerFindingClinical ImplicationSource
KRAS MutationBenefit with regorafenib was observed regardless of KRAS mutation status in the CORRECT trial. In vitro studies suggest potential resistance in mutant cells.Currently, KRAS status is not used to select patients for regorafenib therapy. theoncologynurse.comnih.gov theoncologynurse.comnih.gov
PIK3CA MutationThe CORRECT trial analysis did not find PIK3CA mutations to be predictive of clinical benefit.PIK3CA status does not currently guide regorafenib treatment decisions. theoncologynurse.com
BRAF MutationRegorafenib inhibits BRAF, but its predictive value is unclear. Some evidence suggests potential activity in rare non-V600E mutations.Further research is needed to determine the role of BRAF status in predicting response. researchgate.netnih.gov theoncologynurse.comresearchgate.netnih.gov
Transcriptomic SignaturesPredictive models identified gene expression signatures (ZNF441, CCDC82, etc.) associated with response.These signatures hold potential for future patient stratification but require further validation. ascopubs.orgcarislifesciences.com

Angiogenesis-Related Biomarkers (e.g., TIE1, VEGF family ligands, soluble VEGFR2)

Given that regorafenib's mechanism of action includes potent anti-angiogenic activity through inhibition of VEGFR and TIE2 kinases, biomarkers related to this pathway have been extensively studied. drugbank.commdpi.comoncotarget.com

TIE1 and VEGF Family : Several clinical trials have investigated the link between regorafenib response and angiogenesis biomarkers in the blood. nih.gov High plasma levels of TIE1 (tyrosine kinase with immunoglobulin-like and EGF-like domains 1) have been associated with clinical benefit in patients with metastatic CRC. nih.govresearchgate.net Conversely, lower levels of soluble VEGF receptor 2 (sVEGFR2) and TIE-1 have also been linked to response. nih.govresearchgate.net Additionally, higher concentrations of VEGF family ligands, such as placental growth factor (PlGF), have been associated with a positive response to regorafenib. nih.gov

Circulating Biomarkers : A retrospective analysis of the CORRECT trial explored various plasma proteins. This analysis confirmed that high baseline levels of TIE1 and low levels of VEGF-A were associated with better outcomes for patients treated with regorafenib. oncotarget.com

BiomarkerAssociation with Regorafenib ResponseSource
High TIE1Associated with clinical benefit. nih.govresearchgate.net nih.govresearchgate.net
Low soluble VEGFR2Associated with response. nih.govresearchgate.net
High VEGF family ligands (e.g., PIGF)Associated with response. nih.gov
Low VEGF-AAssociated with better outcomes. oncotarget.com

MicroRNAs (miRNAs) as Predictive Markers

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression and are involved in key cellular processes like angiogenesis and proliferation. wjgnet.com Their stability and detectability in bodily fluids make them attractive biomarker candidates. nih.govwjgnet.com

Several studies have identified specific miRNAs that may predict the efficacy or toxicity of regorafenib:

miR-34a : In CRC cell lines, regorafenib was shown to upregulate the tumor suppressor miR-34a, which targets the WNT/β-catenin pathway, thereby reducing cancer stemness. nih.gov

miR-30a-5p : A downregulation of miR-30a-5p was observed in regorafenib-resistant CRC tumorspheres. nih.gov

Circulating miRNAs : One study validated 18 different miRNAs in serum and primary tumors as potential predictive biomarkers. nih.gov For instance, high serum levels of miR-185-5p were associated with a favorable response to treatment, while serum levels of miR-126-3p and miR-152-3p were linked to treatment toxicity. nih.govcore.ac.uk

miR-21 : Research suggests that regorafenib may exert some of its anti-cancer effects by directly binding to the pre-element of miR-21, an oncogenic miRNA, preventing its maturation. nih.gov

HCC-related miRNAs : In hepatocellular carcinoma (HCC) cell lines, regorafenib treatment significantly altered the expression of numerous miRNAs, with some identified as tumor suppressors that decrease cyclin D1 expression. mdpi.comnih.govresearchgate.net

Single Nucleotide Polymorphisms (SNPs) in Angiogenic Genes

Genetic variations in genes involved in the angiogenesis pathway can influence a patient's response to anti-angiogenic therapies like regorafenib. mdpi.comnih.gov

VEGFR1 SNP : High levels of the rs7993418 SNP in the VEGFR1 gene were associated with a favorable treatment response. nih.govcore.ac.uk

TIE2 SNP : An exploratory analysis of the CORRECT trial suggested that the SNP rs7024233 in the TIE2 gene might have some predictive value. nih.govresearchgate.net

Expression of Specific Genes (e.g., Notch 1, EPHA2, UGT1A1, MAPK11, KIT, CYP2B6)

The expression levels of specific genes, either in the tumor or systemically, can also serve as biomarkers for regorafenib therapy.

Notch 1 : The Notch signaling pathway is involved in cellular proliferation, differentiation, and apoptosis. nih.gov Research has shown that Notch 1 can mediate resistance to regorafenib in CRC cells. nih.gov Consequently, low expression levels of Notch 1 in primary tumors have been validated as a predictive biomarker for a favorable response to regorafenib. nih.govcore.ac.uk

EphA2 : Regorafenib is known to inhibit the Eph2A receptor tyrosine kinase. drugbank.com

UGT1A1 : Regorafenib's active metabolites, M2 and M5, are known to inhibit UGT1A1 in vitro. fda.gov UGT1A9 is also involved in the metabolism of regorafenib. fda.gov The patient's metabolic capacity related to these enzymes could influence drug exposure and response.

KIT : The KIT proto-oncogene, a receptor tyrosine kinase, is a direct target of regorafenib. drugbank.comapexbt.comnih.govselleckchem.comselleckchem.cominvivochem.net Its potent inhibition of both wild-type and mutant KIT contributes to its therapeutic effect, particularly in gastrointestinal stromal tumors (GIST). apexbt.comselleckchem.comselleckchem.com

CYP2B6 : The active metabolites of regorafenib can inhibit several cytochrome P450 enzymes, including CYP2B6, which is involved in drug metabolism. fda.govnih.gov This interaction could affect the pharmacokinetics of regorafenib and concomitant medications.

Proliferation Indices and Bcl-2 Family Protein Dynamics

Markers of cell proliferation and apoptosis are fundamental to cancer therapy and have been evaluated in the context of regorafenib treatment.

Proliferation Indices : In vivo studies using xenograft models of CRC have shown that treatment with regorafenib leads to a reduction in the proliferation marker Ki67, particularly in KRAS wild-type tumors compared to mutant variants. nih.gov In hepatocellular carcinoma, regorafenib has been shown to suppress cell proliferation by inducing G0/G1 cell cycle arrest and downregulating cyclin D1. mdpi.comnih.govresearchgate.net

Bcl-2 Family Protein Dynamics : The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. The dynamic interplay between anti-apoptotic proteins (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic proteins determines a cell's fate. nih.gov Studies have shown that regorafenib can alter the expression of these proteins. medchemexpress.com

In hepatocellular carcinoma cells, regorafenib treatment increases the BCL-2/MCL-1 ratio. nih.gov This alteration suggests that the BCL-2 profile can determine sensitivity or resistance to regorafenib. nih.govresearchgate.net

In CRC models, regorafenib has been observed to induce an increase in BCL-2 expression, which may be a mechanism of drug resistance. researchgate.net This finding suggests that combining regorafenib with a Bcl-2 antagonist like venetoclax (B612062) could be a synergistic therapeutic strategy. nih.gov

Phosphorylated Acetyl-CoA Carboxylase (pACC) as a Metabolism-Associated Biomarker

Preclinical studies suggest that antiangiogenic therapies can alter tumor metabolism, notably by activating the AMP-activated protein kinase (AMPK) pathway. aacrjournals.orgnih.gov This has led to investigations into metabolism-related biomarkers for predicting benefit from regorafenib. Phosphorylated acetyl-CoA carboxylase (pACC), a direct target of AMPK activity, has emerged as a significant predictive biomarker in the context of relapsed glioblastoma (GBM). aacrjournals.org

pACC StatusTreatment ArmMedian Overall Survival (OS)95% Confidence Interval (CI)Hazard Ratio (HR)
PositiveRegorafenib9.3 months5.6–13.2 months0.37
Lomustine5.5 months4.2–6.6 months

Biomarkers of Toxicity and Adverse Event Management

Identifying patients at risk for significant toxicity is crucial for managing treatment with regorafenib. Research has explored various biomarkers, including circulating microRNAs (miRNAs) and genetic polymorphisms, that may predict the likelihood of adverse events. nih.govuzh.ch

A study investigating blood biomarkers in frail metastatic colorectal cancer (mCRC) patients treated with regorafenib identified several miRNAs associated with treatment toxicity. nih.govresearchgate.net Specifically, higher serum levels of miR-126-3p and miR-152-3p were linked to the occurrence of toxicity. nih.govcore.ac.uk Furthermore, the expression of miR-92a-1-5p in primary tumor tissue was also associated with the development of adverse events. nih.govresearchgate.net Another miRNA, miR-362-3p, was specifically associated with asthenia. nih.govcore.ac.uk

Genetic factors may also play a role in drug metabolism and toxicity. Regorafenib is metabolized by the enzymes UGT1A9 and CYP3A4. nih.gov A case report of severe hepatotoxicity highlighted the potential importance of genetic variants in enzymes involved in regorafenib metabolization, such as UGT1A1, UGT1A7, and UGT1A9, as potential predictive markers for liver toxicity. uzh.ch The most frequently reported grade 3 or higher adverse events in clinical trials include hand-foot skin reaction (HFSR), fatigue, hypertension, diarrhea, and hyperbilirubinemia. nih.govdovepress.com

Table 2: Potential Biomarkers for Regorafenib-Associated Toxicity

BiomarkerSample TypeAssociated ToxicitySource
miR-126-3pSerumGeneral Treatment Toxicity nih.govcore.ac.uk
miR-152-3pSerumGeneral Treatment Toxicity nih.govcore.ac.uk
miR-92a-1-5pPrimary Tumor TissueGeneral Treatment Toxicity nih.govresearchgate.net
miR-362-3pSerumAsthenia nih.govcore.ac.uk
UGT1A1, UGT1A7, UGT1A9 VariantsGermline DNAHepatotoxicity uzh.ch

Circulating Biomarkers (e.g., circulating tumor DNA, serum proteins, miRNAs)

Liquid biopsies, which analyze biomarkers in bodily fluids like blood, offer a non-invasive way to monitor tumor dynamics and treatment response. e-crt.orgnih.gov Key circulating biomarkers investigated for regorafenib therapy include circulating tumor DNA (ctDNA), serum proteins, and microRNAs (miRNAs).

The dynamics of ctDNA during treatment are particularly informative. A reduction in the total ctDNA burden, often measured as the sum of variant allele frequencies (VAF), can predict treatment outcomes. nih.gov One prospective study found that a reduction in the sum of VAF of 50% or more after two cycles of regorafenib was associated with a higher disease control rate, longer PFS (6.1 vs. 2.7 months), and longer OS (11.3 vs. 5.9 months). e-crt.orgnih.gov Conversely, an early increase in ctDNA levels at day 14 of treatment has been associated with significantly worse clinical outcomes, suggesting it can identify patients unlikely to benefit from the therapy. aacrjournals.org While ctDNA levels are prognostic, the clinical benefit of regorafenib appears to be consistent regardless of the KRAS or PIK3CA mutation status detected in the plasma. e-crt.orgnih.gov

Table 3: ctDNA as a Biomarker in Regorafenib Therapy for mCRC

ctDNA ParameterFindingAssociated OutcomeSource
High Baseline cfDNA/ctDNAPrognostic for poor outcomeWorse PFS and OS e-crt.orgnih.govnih.gov
≥50% Reduction in Sum(VAF) after 2 cyclesPredictive of responseImproved DCR, PFS, and OS nih.gov
Increase in ctDNA at Day 14Predictive of non-responseWorse PFS and OS aacrjournals.org
Baseline KRAS/PIK3CA Mutation StatusNot predictive of benefitRegorafenib benefit was independent of status e-crt.orgnih.gov

Serum Proteins: Exploratory analyses of plasma proteins have identified several candidates that may predict regorafenib efficacy. In a retrospective analysis of the RESORCE trial for hepatocellular carcinoma (HCC), decreased baseline plasma concentrations of five proteins involved in inflammation or carcinogenesis were significantly associated with increased OS in patients receiving regorafenib. mdedge.comub.edu These proteins were angiopoietin 1, cystatin B, latency-associated peptide of transforming growth factor beta 1 (LAP-TGF-beta 1), oxidized low-density lipoprotein receptor 1 (OLR1), and C-C motif chemokine ligand 3 (CCL3). ub.edu In mCRC, a study identified Vascular Cell Adhesion Molecule-1 (VCAM-1) as a potential predictive biomarker for both PFS and OS benefit from regorafenib. aacrjournals.org Patients with high baseline VCAM-1 levels had shorter OS but appeared to derive more benefit from regorafenib compared to placebo. aacrjournals.org

MicroRNAs (miRNAs): Circulating miRNAs are stable, easily detectable molecules that can serve as biomarkers for disease and treatment response. nih.gov In mCRC, large-scale expression analysis identified MIR652-3p as a biomarker of clinical benefit to regorafenib. aacrjournals.orgnih.gov Another study found that high serum levels of miR-185-5p were associated with a favorable response to treatment in frail mCRC patients. nih.govcore.ac.uk In HCC, an analysis of the RESORCE trial identified nine plasma miRNAs (MIR30A, MIR122, MIR125B, MIR200A, MIR374B, MIR15B, MIR107, MIR320, and MIR645) whose levels correlated with improved OS on regorafenib. mdedge.comnih.gov

Table 4: Circulating Protein and miRNA Biomarkers for Regorafenib

Cancer TypeBiomarker ClassBiomarker NameAssociation with Regorafenib BenefitSource
mCRCProteinVCAM-1 (high baseline)Predictive of PFS and OS benefit aacrjournals.org
miRNAMIR652-3p, miR-185-5p (high baseline)Associated with clinical benefit/favorable response nih.govaacrjournals.orgnih.gov
HCCProteinANG-1, Cystatin B, LAP-TGF-beta 1, OLR1, CCL3 (low baseline)Associated with increased OS mdedge.comub.edu
miRNAMIR30A, MIR122, MIR125B, MIR200A, MIR374B, MIR15B, MIR107, MIR320, MIR645Associated with increased OS mdedge.comnih.gov

Methodologies for Biomarker Identification: Omics Approaches and Systems Biology

The discovery of the aforementioned biomarkers relies on sophisticated high-throughput methodologies and integrated analytical approaches.

Omics Approaches: A variety of "omics" technologies are employed to conduct broad, exploratory analyses at the DNA, RNA, and protein levels. mdedge.comnih.gov

Genomics and Transcriptomics: Next-generation sequencing (NGS) is widely used to analyze the mutational landscape of both archival tumor tissue and ctDNA. e-crt.orgnih.gov This allows for the identification of tumor-specific mutations and the monitoring of their changes over time. aacrjournals.org For more targeted analysis of specific mutations in ctDNA, droplet digital PCR (ddPCR) is a highly sensitive method. aacrjournals.orgasco.org For RNA analysis, miRNA profiling can be performed using platforms like NanoString nCounter or through microRNA array profiling with RT-qPCR to screen hundreds of miRNAs simultaneously. nih.govaacrjournals.orgnih.gov

Proteomics: Plasma protein biomarker discovery often utilizes multiplex immunoassays (like the DiscoveryMAP platform) or enzyme-linked immunosorbent assays (ELISA) to quantify the levels of hundreds of proteins at once. mdedge.comub.edu

Systems Biology: A systems biology approach integrates multi-omics data from various sources to build comprehensive models of drug response and resistance. rcsi.com This can involve establishing preclinical platforms with molecularly subtyped cell line xenografts (CDXs) and patient-derived xenografts (PDXs). rcsi.com By treating these models with regorafenib and applying multi-omic strategies (e.g., differential gene expression analysis), researchers can identify mechanisms of resistance and novel biomarkers. rcsi.com This methodology allows for the investigation of subtype-specific responses and the use of computational models, such as those analyzing protein networks (e.g., BCL2 proteins), to predict treatment response within specific molecularly defined groups. rcsi.com This integrated approach is crucial for understanding the complex mechanisms underlying the effects of multi-targeted inhibitors like regorafenib and for identifying more robust and clinically relevant biomarkers. rcsi.com

Pharmacological Research on Regorafenib Hydrochloride

Drug Metabolism and Pharmacokinetics

Regorafenib (B1684635) is metabolized predominantly in the liver through oxidative metabolism mediated by the cytochrome P450 enzyme system, specifically CYP3A4. tga.gov.aufda.gov This enzymatic process is a primary pathway for the biotransformation of regorafenib and leads to the formation of several metabolites. fda.govresearchgate.net Among these, the N-oxide metabolite (M-2) and the N-oxide and N-desmethyl metabolite (M-5) are the most significant. researchgate.net The activity of CYP3A4 is crucial in determining the plasma concentrations of both the parent drug and its subsequent metabolites. nih.gov Genetic polymorphisms in the CYP3A4 gene have been reported to potentially affect the metabolism of regorafenib in vitro. researchgate.net

In addition to oxidative metabolism, glucuronidation is another key pathway in the metabolism of regorafenib. tga.gov.au This process is primarily mediated by the uridine (B1682114) 5'-diphospho-glucuronosyltransferase enzyme UGT1A9. tga.gov.audrugbank.comnih.gov UGT1A9 is responsible for conjugating regorafenib to form glucuronide metabolites, which facilitates their excretion. fda.gov Research has shown that UGT1A9 is expressed in the liver, small intestine, and kidney, with species and tissue differences observed in the rate of regorafenib glucuronidation. nih.gov For instance, the maximum velocity of this reaction was found to be higher in the kidney than in the liver in humans. nih.gov In vitro studies have also indicated that the active metabolites of regorafenib, M-2 and M-5, can inhibit UGT1A1 and UGT1A9. fda.gov

Two major circulating metabolites of regorafenib, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), have been identified and are considered pharmacologically active. tga.gov.audrugbank.com At steady state, the plasma concentrations of M-2 and M-5 are similar to those of the parent compound, regorafenib. tga.gov.audrugbank.comnih.gov

Regorafenib and its principal active metabolites, M-2 and M-5, are highly bound to human plasma proteins. drugbank.comnih.gov In vitro studies have determined the specific binding percentages for each compound. tga.gov.aunih.gov The high degree of protein binding is a critical characteristic, as only the unbound fraction of a drug is typically pharmacologically active. nih.gov Despite the high binding percentages, the estimated free plasma concentrations of regorafenib and M-2 have been shown to exceed the IC50 values for key targets like VEGFR2, suggesting they are primary contributors to the in vivo activity. nih.govnih.gov

CompoundHuman Plasma Protein Binding (%)
Regorafenib99.5%
Metabolite M-299.8%
Metabolite M-599.95%

Data sourced from multiple references. tga.gov.audrugbank.comnih.govnih.gov

Drug-Drug Interactions

The metabolism of regorafenib primarily through CYP3A4 makes it susceptible to drug-drug interactions with inhibitors and inducers of this enzyme. rxlist.comoncologynewscentral.com

Strong CYP3A4 Inhibitors : Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole (B1673606), itraconazole, clarithromycin, grapefruit juice) can increase plasma concentrations of regorafenib while decreasing concentrations of the active metabolites M-2 and M-5. rxlist.comoncologynewscentral.com For example, the strong CYP3A4 inhibitor ketoconazole was shown to increase the area under the curve (AUC) of a single dose of regorafenib by 33% and decrease the AUCs of both M-2 and M-5 by approximately 93%. oncologynewscentral.com Such alterations may increase the risk of toxicity, and concomitant use should generally be avoided. rxlist.com

Strong CYP3A4 Inducers : Conversely, strong CYP3A4 inducers (e.g., rifampin, phenytoin, carbamazepine, St. John's wort) can decrease plasma concentrations of regorafenib, potentially reducing its efficacy. oncologynewscentral.comnih.gov

UGT1A1 Substrates : Regorafenib and its metabolites can inhibit UGT1A1. fda.gov Co-administration with drugs that are substrates of UGT1A1, such as irinotecan (B1672180), can lead to increased exposure to the substrate's active metabolite. One study noted a 44% increase in the AUC of SN-38, the active metabolite of irinotecan, when administered after regorafenib. oncologynewscentral.com

BCRP Substrates : In vitro data indicate that regorafenib is an inhibitor of the breast cancer resistance protein (BCRP) transporter. oncologynewscentral.com Concomitant use with BCRP substrates, such as rosuvastatin (B1679574), can significantly increase the plasma concentrations of the substrate drug. oncologynewscentral.com When rosuvastatin was given after 14 days of regorafenib, its peak plasma concentration and AUC increased by 4.6-fold and 3.8-fold, respectively. oncologynewscentral.com

Interacting Agent ClassExample AgentsEffect on Regorafenib/MetabolitesClinical Recommendation
Strong CYP3A4 InhibitorsKetoconazole, Itraconazole, ClarithromycinIncrease Regorafenib, Decrease M-2 & M-5Avoid concomitant use
Strong CYP3A4 InducersRifampin, Phenytoin, CarbamazepineDecrease RegorafenibAvoid concomitant use
UGT1A1 SubstratesIrinotecanIncreased exposure to substrate's active metabolite (SN-38)Monitor for toxicity
BCRP SubstratesRosuvastatin, MethotrexateIncreased exposure to substrate drugMonitor for toxicity

Data sourced from multiple references. rxlist.comoncologynewscentral.comnih.gov

Interactions with CYP3A4 Inducers and Inhibitors

Regorafenib is metabolized primarily by the cytochrome P450 enzyme CYP3A4, as well as by uridine diphosphate (B83284) glucuronosyltransferase 1A9 (UGT1A9). journalofoncology.org Consequently, its plasma concentration is significantly affected by co-administration with substances that induce or inhibit CYP3A4.

Strong inducers of CYP3A4 can decrease the plasma concentration of regorafenib, potentially reducing its therapeutic effect. cancer.gov A clinical study demonstrated that the co-administration of rifampin, a strong CYP3A4 inducer, with a single dose of regorafenib resulted in a 50% decrease in the mean area under the curve (AUC) for regorafenib. nih.gov Conversely, the mean exposure to the active metabolite M-5 (N-oxide and N-desmethyl) increased by 264%, while the exposure to metabolite M-2 (N-oxide) was not significantly affected. nih.gov Examples of strong CYP3A4 inducers include rifampin, phenytoin, carbamazepine, phenobarbital, and St. John’s Wort. cancer.gov

Conversely, strong inhibitors of CYP3A4 can increase the plasma concentration of regorafenib. cancer.gov The co-administration of ketoconazole, a strong CYP3A4 inhibitor, with a single dose of regorafenib led to a 33% increase in the mean AUC of regorafenib. oncotarget.org This interaction also resulted in a substantial decrease in the mean AUC of the active metabolites M-2 and M-5 by approximately 90-93%. nih.govoncotarget.org Other strong CYP3A4 inhibitors include itraconazole, clarithromycin, and grapefruit juice. cancer.govcareacross.com Due to these interactions, the concurrent use of strong CYP3A4 inducers or inhibitors with regorafenib is generally avoided. careacross.com

Table 1: Effect of CYP3A4 Modulators on the Pharmacokinetics of Regorafenib and its Metabolites

Co-administered Drug CYP3A4 Role Change in Regorafenib AUC Change in M-2 AUC Change in M-5 AUC
Rifampin Strong Inducer ↓ 50% nih.gov No significant effect nih.gov ↑ 264% nih.gov

Interactions with UGT1A1 and UGT1A9 Substrates and Inhibitors (e.g., Irinotecan)

In addition to CYP3A4, regorafenib is also metabolized by UGT1A9. journalofoncology.org Furthermore, regorafenib and its active metabolite M-2 have been shown to be potent inhibitors of UGT1A1 and UGT1A9 in vitro. oncotarget.org This inhibitory action is clinically significant as it can increase the systemic exposure of other drugs that are substrates of these enzymes.

A notable example is the interaction with irinotecan. The active metabolite of irinotecan, SN-38, is primarily eliminated through glucuronidation by UGT1A1. By inhibiting this enzyme, regorafenib can lead to increased levels of SN-38, potentially enhancing its toxicity. oncotarget.org A clinical drug interaction study found that when irinotecan was administered five days after the last of seven daily doses of regorafenib, the mean AUC of irinotecan increased by 28%, and more significantly, the mean AUC of SN-38 increased by 44%. oncotarget.org

This interaction has been explored in combination therapies. A phase Ib study combining regorafenib with the FOLFIRI (5-fluorouracil, leucovorin, irinotecan) regimen noted an increased exposure of both irinotecan and SN-38. nih.gov While this may suggest a potential for synergistic anticancer effects, it also brings a higher risk of toxicity. oncotarget.orgnih.gov Another study combining regorafenib with irinotecan for metastatic gastro-oesophageal adenocarcinomas was stopped early due to increased toxicities in the combination arm, which was possibly attributable to this drug interaction. cancer.gov

Table 2: Effect of Regorafenib on the Pharmacokinetics of Irinotecan and its Active Metabolite SN-38

Co-administered Drug Analyte Change in Mean AUC
Regorafenib Irinotecan ↑ 28% oncotarget.org

Interactions with P-glycoprotein and BCRP Transporters

Regorafenib has been identified as an inhibitor of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in vitro. oncotarget.orgcancernetwork.com These transporters play a crucial role in drug absorption, distribution, and elimination by pumping substrates out of cells. Inhibition of these transporters by regorafenib can lead to increased plasma concentrations of co-administered drugs that are their substrates. careacross.comcancernetwork.com

A clinical study was conducted to evaluate the in vivo effect of regorafenib on substrates of P-gp and BCRP. cancernetwork.com In the study, co-administration of regorafenib had no clinically relevant effect on the pharmacokinetics of digoxin (B3395198), a P-gp substrate. The mean AUC and maximum concentration (Cmax) of digoxin changed by less than 15%. cancernetwork.com

In contrast, the co-administration of regorafenib significantly increased the exposure to rosuvastatin, a BCRP substrate. cancernetwork.com The study reported a 3.8-fold increase in the mean AUC and a 4.6-fold increase in the Cmax of rosuvastatin when taken with regorafenib. cancernetwork.com This indicates a strong potential for clinically significant drug-drug interactions with other BCRP substrates, such as methotrexate, fluvastatin, and atorvastatin. careacross.comcancernetwork.com Research also suggests that regorafenib can reverse BCRP-mediated multidrug resistance in colon cancer cells by inhibiting the transporter's efflux function, thereby increasing the intracellular concentration of BCRP substrates like topotecan. cancer.govyoutube.com

While regorafenib itself inhibits these transporters, its active metabolites M-2 and M-5 are substrates of P-gp. journalofoncology.orgcareacross.com Furthermore, both P-gp and BCRP appear to restrict the accumulation of regorafenib and its metabolite M-2 in the brain and testes. oncotarget.org

Table 3: Effect of Regorafenib on the Pharmacokinetics of P-gp and BCRP Substrates

Substrate Transporter Change in Mean AUC Change in Mean Cmax
Digoxin P-gp ↑ 5% (LS Mean Ratio: 1.05) cancernetwork.com ↑ 12% (LS Mean Ratio: 1.12) cancernetwork.com

Potential for Interactions with Other Anticancer Agents

The immunomodulatory properties of regorafenib and its effects on the tumor microenvironment have provided a strong rationale for its combination with other anticancer agents, particularly immune checkpoint inhibitors (ICIs). nih.gov

Similarly, the combination of regorafenib and nivolumab (B1139203) has been studied in advanced gastric cancer and CRC. nih.govfrontiersin.org A phase 1b study in patients with MSS CRC demonstrated a manageable safety profile and significant antitumor activity. nih.gov Pharmacokinetic analyses from these studies have generally shown no unexpected drug-drug interactions between regorafenib and the ICIs. nih.gov

Regorafenib has also been studied in combination with other cytotoxic agents. Preclinical studies combining regorafenib with TAS-102 (trifluridine/tipiracil) have demonstrated synergistic effects in inhibiting tumor growth and reducing cancer stemness in various gastrointestinal cancer cell lines. nih.govoncotarget.org The combination was found to abrogate TAS-102-induced angiogenesis. nih.govoncotarget.org As mentioned previously, combination with the FOLFIRI regimen has also been explored, though concerns about increased toxicity due to the UGT1A1 interaction exist. nih.govnih.govascopubs.org

Table 4: Compound Names Mentioned in the Article

Compound Name
Atorvastatin
Carbamazepine
Clarithromycin
Digoxin
5-Fluorouracil
Fluvastatin
Irinotecan
Itraconazole
Ketoconazole
Leucovorin
Methotrexate
Nivolumab
Pembrolizumab
Phenobarbital
Phenytoin
Regorafenib
Rifampin
Rosuvastatin
SN-38
St. John's Wort
TAS-102 (Trifluridine/Tipiracil)

Broader Biological and Therapeutic Applications of Regorafenib Hydrochloride

Repurposing and Novel Therapeutic Indications

The unique mechanism of action of Regorafenib (B1684635) has prompted investigations into its efficacy in a range of diseases characterized by pathological cellular signaling.

Recent studies have identified Regorafenib as a potential senomorphic drug, which can attenuate the phenotypes of cellular senescence. This has led to its investigation in age-related diseases such as emphysema, a chronic obstructive lung disease. In murine models of elastase-induced emphysema, oral administration of Regorafenib was shown to prevent the development of the disease. nih.govbmbreports.org The therapeutic effect is attributed to the drug's anti-inflammatory properties, as it was found to reduce the recruitment of inflammatory cells, particularly macrophages and neutrophils, in bronchoalveolar lavage fluid. nih.govbohrium.com

Furthermore, treatment with Regorafenib resulted in the downregulation of inflammatory mediators, including interleukin (IL)-1β, IL-6, and CXCL1/KC. bohrium.com Mechanistically, Regorafenib is suggested to target several receptor tyrosine kinases, with downstream effects on signaling pathways such as AKT/mTOR, ERK/RSK, and JAK/STAT3. nih.gov By attenuating senescence and inflammation, Regorafenib may offer a novel therapeutic strategy for emphysema. nih.govresearchgate.net

Key Research Findings on Regorafenib in a Murine Emphysema Model
FindingObservationReference
Inflammatory Cell RecruitmentReduced recruitment of macrophages and neutrophils in bronchoalveolar lavage fluid. nih.govbohrium.com
Inflammatory MediatorsDownregulation of IL-1β, IL-6, and CXCL1/KC. bohrium.com
Signaling PathwaysImpact on AKT/mTOR, ERK/RSK, and JAK/STAT3 pathways. nih.gov
Disease ProgressionAttenuation of porcine pancreatic elastase-induced emphysema. nih.govnih.gov

Osteolytic diseases, such as osteoporosis and certain neoplastic bone metastases, are characterized by excessive activation of osteoclasts, the cells responsible for bone resorption. acs.org Research has indicated that Regorafenib may have a therapeutic role in these conditions by inhibiting osteoclast differentiation. acs.org In vitro studies using RAW 264.7 cells and bone marrow macrophages demonstrated that Regorafenib significantly inhibited osteoclast differentiation and bone resorption in a dose-dependent manner. acs.org

The mechanism behind this inhibition involves the modulation of key signaling pathways. Network pharmacology analysis identified that Regorafenib may act on osteoclast-related osteolytic diseases by modulating targets such as AKT1, CASP3, MMP9, and MAPK3. acs.org It has been shown to exert its protective effects by inhibiting the RANKL-induced NF-κB, NFAT, ERK, and p38 signaling pathways. acs.org These findings suggest that Regorafenib could be a potential therapeutic agent for treating osteoclast-related osteolytic diseases. acs.org

Investigations into Fertility and Reproductive System Effects

Preclinical studies have raised concerns regarding the impact of Regorafenib on fertility. Animal studies have indicated that Regorafenib can impair both male and female fertility. medscape.com Due to its mechanism of action and findings from animal studies, it is advised that this drug may cause fetal harm when administered to a pregnant woman. drugs.com

In animal models, Regorafenib has been shown to be embryolethal and teratogenic at exposures lower than those in humans at the recommended dose. drugs.com Observed malformations included cardiovascular, genitourinary, and skeletal defects. drugs.com Consequently, it is recommended that females of reproductive potential use effective contraception during treatment and for two months after the final dose. drugs.com Similarly, males with female partners of reproductive potential are advised to use effective contraception during the same period. drugs.com

Summary of Reproductive System Effects of Regorafenib
AspectFindingRecommendationReference
Female FertilityPotential for impairment based on animal studies.Use of effective contraception during and for 2 months after treatment. medscape.comdrugs.com
Male FertilityPotential for impairment based on animal studies.Use of effective contraception during and for 2 months after treatment. medscape.comdrugs.com
PregnancyCan cause fetal harm; embryolethal and teratogenic in animals.Avoid use during pregnancy. drugs.com

Effects on Senescence Induction and Modulation

Cellular senescence is a state of irreversible cell cycle arrest that has been implicated in both aging and cancer. Regorafenib has demonstrated a dual role in the context of senescence, acting as both an inducer and an attenuator of this cellular process, depending on the biological context.

In the setting of colorectal cancer (CRC), treatment with Regorafenib has been shown to induce a senescence-like phenotype in some cancer cell lines. nih.gov This is characterized by altered cell morphology, a reduced growth rate, and increased activity of senescence-associated β-galactosidase (SA-β-Gal). nih.gov This induction of senescence may be a mechanism through which Regorafenib exerts its anti-tumor effects, but it has also been linked to the development of drug resistance. nih.gov

Conversely, in the context of age-related lung disease, Regorafenib has been identified as a senomorphic drug, meaning it can attenuate the characteristics of senescent cells. nih.govnih.gov In studies on human IMR-90 cells, sublethal doses of Regorafenib were effective in attenuating the phenotypes of senescence induced by various stimuli, including replicative stress and doxorubicin. nih.govnih.gov This senescence-attenuating effect was also observed in the lungs of mice, where Regorafenib treatment led to a slower progression of induced senescence. nih.govnih.gov This suggests a therapeutic potential for Regorafenib in modulating the effects of aging and age-related diseases. nih.govnih.gov

Future Directions and Emerging Research Avenues

Strategies to Overcome Regorafenib (B1684635) Hydrochloride Resistance

The development of resistance to Regorafenib Hydrochloride is a significant clinical challenge. Researchers are actively investigating the underlying mechanisms and developing strategies to counteract this phenomenon. One identified mechanism of resistance involves the induction of senescence and epithelial-mesenchymal transition (EMT) in colorectal cancer cells upon long-term exposure to the drug nih.gov.

Another key mechanism is the upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1, which actively efflux the drug from cancer cells, thereby reducing its intracellular concentration and efficacy. Studies have shown that Regorafenib itself can inhibit the function of the ABCB1 transporter, suggesting a potential for overcoming multidrug resistance. In preclinical models of resistant colorectal cancer, Regorafenib increased the intratumoral concentration of Paclitaxel, a substrate of ABCB1, and suppressed tumor growth nih.gov. This suggests a novel application for Regorafenib in combination with conventional chemotherapeutics to overcome resistance.

Further research is focused on identifying and targeting the specific signaling pathways that are activated in response to Regorafenib treatment, leading to resistance.

Rational Design of Combination Therapies

To enhance the therapeutic window of this compound, significant research is being directed towards the rational design of combination therapies. The multi-targeted nature of Regorafenib, inhibiting various kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, provides a strong rationale for combining it with other therapeutic agents hematologyandoncology.netdovepress.comwikipedia.org.

Preclinical studies have demonstrated synergistic effects when Regorafenib is combined with other chemotherapeutic agents. For instance, the combination of TAS-102 (Trifluridine/Tipiracil) and Regorafenib has shown synergistic activity against multiple gastrointestinal cancers in vitro, including colorectal and gastric cancer oncotarget.net. This combination was found to overcome cancer stemness and inhibit trifluridine-induced angiogenesis and key signaling pathways like ERK1/2 and STAT3 oncotarget.net.

Furthermore, a computational model identified a synergistic relationship between Regorafenib and Methotrexate in KRAS-mutated non-small cell lung cancer cell lines, providing a basis for clinical investigation of this combination clinicaltrials.gov. In advanced gastric cancer, the combination of Regorafenib with Nivolumab (B1139203) and chemotherapy has shown promising clinical activity and safety in a phase 2 trial cancernetwork.com.

The table below summarizes key findings from studies on combination therapies involving this compound.

Combination AgentCancer TypeKey Findings
Paclitaxel Colorectal CancerRegorafenib reversed ABCB1-mediated multidrug resistance and increased intratumoral Paclitaxel concentration nih.gov.
TAS-102 (Trifluridine/Tipiracil) Gastrointestinal CancersSynergistic activity observed in colorectal and gastric cancer cells, overcoming cancer stemness and inhibiting angiogenesis oncotarget.net.
Methotrexate KRAS-mutated Non-Small Cell Lung CancerSynergistic effects identified through a computational model clinicaltrials.gov.
Nivolumab + Chemotherapy HER2-negative Metastatic Esophagogastric AdenocarcinomaPromising clinical activity and safety demonstrated in a phase 2 trial, with a median progression-free survival of 13.0 months cancernetwork.com.

Development of Novel Predictive and Prognostic Biomarkers

A critical area of research is the identification of predictive and prognostic biomarkers to guide the use of this compound and select patients who are most likely to benefit. Various "omics" approaches are being employed to discover these biomarkers from tissue and blood samples mdpi.com.

Genomic analyses have also revealed potential biomarkers. For example, KRAS mutations were found to be enriched in mCRC lesions with intrinsic resistance to Regorafenib mdpi.com. In soft tissue sarcoma, however, extensive mutational analysis did not identify any predictive markers of Regorafenib efficacy, highlighting the need for further research in this area nih.gov.

The following table details some of the promising biomarkers being investigated for this compound therapy.

BiomarkerCancer TypeAssociation
VCAM-1 Metastatic Colorectal CancerPredictive of progression-free and overall survival benefit nih.govresearchgate.net.
OPN, PDGF-AA Metastatic Colorectal CancerPredictive of progression-free survival benefit nih.gov.
Angiopoietin 1, Cystatin B, LAP TGF-β1, LOX-1, MIP-1α Hepatocellular CarcinomaPredictive of overall survival benefit ub.edu.
Nine plasma miRNAs (including MIR30A, MIR122, MIR200A) Hepatocellular CarcinomaAssociated with overall survival ub.edu.
KRAS mutations Metastatic Colorectal CancerEnriched in intrinsically resistant lesions mdpi.com.

Exploration of this compound in Immunotherapy Combinations

The immunomodulatory properties of this compound have opened up a new frontier in cancer therapy, particularly in combination with immune checkpoint inhibitors (ICIs). Regorafenib can modulate the tumor microenvironment by reducing the infiltration of immunosuppressive cells like tumor-associated macrophages and regulatory T cells nih.govresearchgate.net. This provides a strong rationale for combining Regorafenib with ICIs to enhance the anti-tumor immune response.

Several studies have shown promising results for this combination. In refractory hepatocellular carcinoma, the combination of immunotherapy with Regorafenib was associated with significantly improved clinical outcomes compared to Regorafenib monotherapy nih.gov. A retrospective study in unresectable HCC also demonstrated a significant survival benefit for patients receiving Regorafenib combined with an ICI asco.org.

In murine models of colorectal cancer, the combination of Regorafenib and an anti-PD-1 antibody significantly improved anti-tumor activity compared to either agent alone and prevented tumor regrowth and liver metastasis researchgate.net. In patients with advanced gastric cancer, the combination of Regorafenib, Nivolumab, and chemotherapy demonstrated promising anti-tumor activity cancernetwork.com.

The table below highlights key clinical findings for Regorafenib and immunotherapy combinations.

Immunotherapy AgentCancer TypeKey Findings
Immune Checkpoint Inhibitors (unspecified) Refractory Hepatocellular CarcinomaSignificantly improved clinical outcomes compared to Regorafenib monotherapy nih.gov.
Immune Checkpoint Inhibitors (unspecified) Unresectable Hepatocellular CarcinomaSignificant survival benefit observed in patients receiving the combination therapy asco.org.
Anti-PD-1 Antibody (preclinical) Colorectal CancerImproved anti-tumor activity, prevention of tumor regrowth, and suppression of liver metastasis researchgate.net.
Nivolumab (+ Chemotherapy) Advanced Gastric CancerPromising anti-tumor activity and safety profile cancernetwork.com.

Investigating Different Administration Schedules and Dosing Strategies for Efficacy and Toxicity

Optimizing the administration schedule and dosing of this compound is crucial for maximizing its therapeutic benefits while managing its toxicity profile. The standard dosing regimen consists of a 3-weeks-on, 1-week-off schedule stivargahcp.comfda.gov. However, alternative strategies are being explored to improve tolerability and maintain efficacy.

Flexible dosing, with dose reductions in decrements, is a common approach to manage adverse events stivarga.com. Dose-escalation strategies are also being investigated. For example, a dose-escalation schedule starting at 80 mg daily and increasing to 160 mg daily over the first cycle has been proposed and is included in some clinical practice guidelines stivargahcp.comstivarga.com. A phase 2 study in Japanese patients with mCRC utilized a dose-titration approach starting at 120 mg daily, with the option to escalate to 160 mg, and met its primary endpoint stivarga.com.

The rationale behind these alternative dosing strategies is to allow for better patient adaptation to the treatment and to potentially mitigate some of the early-onset toxicities, thereby enabling patients to stay on treatment longer.

Advanced Preclinical Models (e.g., Patient-Derived Xenografts, Organoids) in this compound Research

The use of advanced preclinical models, such as patient-derived xenografts (PDXs) and organoids, is becoming increasingly important in this compound research. These models more accurately recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-based models, making them valuable tools for studying drug efficacy and resistance mechanisms frontiersin.org.

In gastric cancer research, Regorafenib has demonstrated dose-dependent inhibition of tumor growth in PDX models, along with reductions in angiogenesis and tumor cell proliferation nih.govresearchgate.net. These findings in PDX models are consistent with the observed clinical activity of Regorafenib in other gastrointestinal tumors and support its further investigation in gastric cancer nih.gov.

The development of patient-derived organoids (PDOs) offers another powerful platform for preclinical drug screening and personalized medicine. PDOs can be established in a shorter timeframe than PDXs and can be used for high-throughput drug screening to predict patient-specific responses to therapies like Regorafenib frontiersin.org.

Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

Systems biology and multi-omics approaches are being increasingly utilized to gain a comprehensive understanding of the complex mechanisms of action of this compound and to identify novel therapeutic targets and biomarkers frontiersin.orgnih.gov. These approaches involve the integration of data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics, to create a holistic view of the biological system's response to the drug nih.govmdpi.comwiley.com.

By analyzing the interplay between different molecular layers, researchers can elucidate the intricate signaling networks affected by Regorafenib and identify key drivers of response and resistance. For example, integrating transcriptomics data with regulatory-metabolic network models can help to understand tumor heterogeneity and the metabolic perturbations induced by the drug nih.gov.

These integrative approaches are crucial for moving beyond a single-target perspective and embracing the complexity of cancer biology, ultimately leading to more effective and personalized treatment strategies with this compound.

Q & A

Basic Research Question

Q: What are the primary molecular targets of regorafenib hydrochloride, and how do their IC50 values influence experimental design in kinase inhibition assays? A: this compound is a multi-kinase inhibitor targeting VEGFR1 (IC50: 13 nM), VEGFR2 (4.2 nM), VEGFR3 (46 nM), PDGFRβ (22 nM), RET (1.5 nM), and Raf-1 (2.5 nM) . These IC50 values guide assay conditions (e.g., kinase concentration, ATP levels) to ensure target engagement. For example, VEGFR2 assays require sub-nanomolar sensitivity due to its low IC50, necessitating high-precision techniques like fluorescence polarization or time-resolved FRET. Preclinical studies should validate selectivity using off-target panels (e.g., FGFR, EGFR) to exclude confounding effects .

Advanced Research Question

Q: How can researchers optimize dosing regimens in preclinical models to balance tumor growth inhibition (TGI) and toxicity, given regorafenib’s dose-dependent efficacy? A: Dose optimization requires pharmacokinetic (PK)/pharmacodynamic (PD) modeling. In murine xenograft models, 10 mg/kg/day achieves 48-hour sustained target inhibition, correlating with TGI . However, clinical data suggest lower starting doses (e.g., 80–120 mg/day in humans) reduce toxicity while maintaining efficacy . Methodologically, researchers should:

  • Conduct staggered dosing trials (e.g., qd×4 vs. qd×5 schedules) to assess cumulative toxicity.
  • Monitor biomarkers like Ki-67 (proliferation) and phospho-ERK1/2 (downstream signaling) to confirm target modulation .
  • Use adaptive designs to adjust doses based on toxicity thresholds (e.g., hand-foot syndrome in clinical trials) .

Basic Research Question

Q: What experimental methodologies are recommended to validate regorafenib’s anti-angiogenic effects in vitro and in vivo? A:

  • In vitro: Use endothelial tube formation assays (e.g., HUVEC cells) with VEGF stimulation. Regorafenib (1–10 nM) disrupts tube formation by inhibiting VEGFR2 phosphorylation .
  • In vivo: Quantify tumor microvascular density via CD31 immunohistochemistry in xenografts. Gadomer leakage assays in rat glioblastoma models further validate vascular permeability reduction .

Advanced Research Question

Q: How should researchers address contradictions between preclinical efficacy and clinical outcomes, such as regorafenib’s limited survival benefit in metastatic colorectal cancer (mCRC)? A: Discrepancies arise from tumor microenvironment differences and acquired resistance. Strategies include:

  • Comparative PK/PD analysis: Murine models show linear PK, but human hepatic metabolism (CYP3A4-mediated) reduces bioavailability . Incorporate physiologically based pharmacokinetic (PBPK) modeling to bridge species differences.
  • Resistance mechanisms: Profile post-treatment biopsies for kinase plasticity (e.g., upregulated Axl or MET signaling) using phosphoproteomics .
  • Combination therapies: Pair regorafenib with immune checkpoint inhibitors (e.g., anti-PD1) to counteract immunosuppressive stromal changes .

Basic Research Question

Q: What biomarkers are validated for monitoring regorafenib response in translational studies? A: Key biomarkers include:

  • Circulating VEGF and PDGF levels (ELISA) to assess target engagement.
  • Tumor phospho-RET or BRAF(V600E) status (western blot/IHC) in medullary thyroid or melanoma models .
  • Plasma regorafenib metabolites (M-2 and M-5) via LC-MS/MS to correlate exposure with efficacy .

Advanced Research Question

Q: What experimental frameworks are suitable for studying regorafenib’s synergy with other kinase inhibitors (e.g., TAS-102) in refractory cancers? A: Use factorial design experiments to evaluate additive vs. synergistic effects:

  • In vitro: Combine regorafenib with TAS-102 (trifluridine/tipiracil) in 3D spheroid models. Calculate combination indices (CI) via Chou-Talalay method .
  • In vivo: Stratify xenografts by RAS mutational status (wild-type vs. mutant) to mimic clinical subpopulations .
  • Omics integration: RNA-seq to identify pathways enriched in synergistic responses (e.g., DNA damage repair) .

Basic Research Question

Q: How does regorafenib’s multi-target inhibition profile complicate data interpretation in kinase signaling studies? A: Off-target effects (e.g., FGFR1 inhibition at higher concentrations) may confound results. Mitigation strategies:

  • Use isoform-specific inhibitors (e.g., AZD4547 for FGFR) as controls.
  • Employ phospho-kinase arrays to map signaling changes across all targets .

Advanced Research Question

Q: What mechanistic insights explain regorafenib-induced toxicity (e.g., hypertension, fatigue) and how can these be modeled preclinically? A: Toxicity stems from VEGF pathway inhibition (hypertension) and mitochondrial dysfunction (fatigue). Methodological approaches:

  • Hypertension: Monitor blood pressure in murine models via tail-cuff plethysmography; correlate with plasma NO levels.
  • Mitochondrial assays: Measure OCR (oxygen consumption rate) in patient-derived cardiomyocytes using Seahorse assays .

Basic Research Question

Q: What statistical methods are recommended for analyzing regorafenib’s heterogeneous response in preclinical models? A: Use mixed-effects models to account for inter-tumor variability. For survival studies, Kaplan-Meier curves with log-rank tests are standard, but Bayesian hierarchical models improve power in small-sample studies .

Advanced Research Question

Q: How can researchers leverage regorafenib’s kinase inhibition profile to repurpose it for non-oncological indications (e.g., fibrotic diseases)? A: Prioritize targets with clinical relevance to fibrosis (e.g., PDGFRβ). Steps:

  • In silico docking: Predict binding affinity to PDGFRβ using molecular dynamics simulations .
  • In vivo validation: Test regorafenib in bleomycin-induced lung fibrosis models, quantifying collagen deposition (Masson’s trichrome) and PDGFRβ phosphorylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Regorafenib Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Regorafenib Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.